(2-Chloro-thiazol-5-ylmethyl)-methyl-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWPUJJZPVUXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625699 | |
| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120740-06-9 | |
| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Chloro-thiazol-5-ylmethyl)-methyl-amine IUPAC name
An In-depth Technical Guide to 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine
This technical guide provides a comprehensive overview of the chemical compound (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, with its IUPAC name being 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological significance.
Chemical Identity and Properties
1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine is a substituted thiazole derivative. The thiazole ring is a core structure in many biologically active compounds.[2][3] The presence of a chlorine atom at the 2-position and a methylaminomethyl group at the 5-position defines its specific chemical characteristics and potential for further chemical modifications.
Physicochemical Data
The following table summarizes the key computed physicochemical properties of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.[1]
| Property | Value | Source |
| IUPAC Name | 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | Lexichem TK 2.7.0 |
| Molecular Formula | C₅H₇ClN₂S | PubChem |
| Molecular Weight | 162.64 g/mol | PubChem |
| CAS Number | 120740-06-9 | EPA DSSTox |
| Topological Polar Surface Area | 53.2 Ų | Cactvs 3.4.8.18 |
| XLogP3 | 1.3 | XLogP3 3.0 |
| SMILES | CNCC1=CN=C(S1)Cl | OEChem 2.3.0 |
| InChIKey | SMWPUJJZPVUXMC-UHFFFAOYSA-N | InChI 1.07.0 |
Synthesis and Experimental Protocols
The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine typically involves the key intermediate, 2-chloro-5-(chloromethyl)thiazole. This intermediate is crucial for the production of various agrochemicals and pharmaceuticals, including the neonicotinoid insecticides Thiamethoxam and Clothianidin.[4]
Synthesis of Key Intermediate: 2-Chloro-5-(chloromethyl)thiazole
A common method for synthesizing 2-chloro-5-(chloromethyl)thiazole involves the chlorination of 3-chloropropenyl isothiocyanates.[4]
Protocol:
-
Reaction Setup: A 2-liter round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a condenser. The condenser outlet is vented into an aqueous sodium hydroxide trap to neutralize excess chlorine gas.
-
Charging the Flask: The crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (e.g., 504.2 g, 3.79 mol) and chloroform (600 mL) are charged into the flask.
-
Chlorination: The mixture is stirred and heated to reflux. Chlorine gas (e.g., 267.1 g, 3.77 mol) is bubbled under the surface of the reaction mixture over a period of 6-8 hours.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to confirm the conversion of the isothiocyanates.
-
Work-up: Once the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated using a rotary evaporator to remove the chloroform.
-
Purification: Sodium bicarbonate (~0.25 equivalents) is added to the concentrated filtrate. The final product, 2-chloro-5-(chloromethyl)thiazole, is purified by distillation under vacuum (e.g., at 97 °C and 6 mm/Hg).[4]
The logical workflow for this synthesis is illustrated in the diagram below.
N-Methylation to Yield Final Product
The final step involves the reaction of 2-chloro-5-(chloromethyl)thiazole with methylamine. This is a standard nucleophilic substitution reaction where the amine displaces the chloride on the chloromethyl group.
General Protocol:
-
Reaction Setup: 2-chloro-5-(chloromethyl)thiazole is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile) in a reaction vessel.
-
Amine Addition: An excess of methylamine (as a solution in a solvent like ethanol or THF, or as a gas) is added to the solution at a controlled temperature, often at or below room temperature. A base (e.g., triethylamine or potassium carbonate) may be added to scavenge the HCl byproduct.
-
Reaction: The mixture is stirred for a specified period until reaction completion, which can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, usually by column chromatography, to yield 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.
The pathway from the intermediate to the final product and its derivatives is shown below.
Biological and Medicinal Context
Thiazole derivatives, particularly 2-aminothiazoles, are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] These activities include antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects.[2] The structural motif of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine makes it a valuable scaffold for the development of novel therapeutic agents.
Antiproliferative Activity of Related Compounds
Research into related 2-amino-thiazole derivatives has demonstrated significant antiproliferative potency. For example, the compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) showed high potency against human K562 leukemia cells, comparable to the drug Dasatinib.[5]
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 6d | K562 (Leukemia) | < 1 |
| MCF-7 (Breast) | 20.2 | |
| HT-29 (Colon) | 21.6 | |
| Dasatinib (Reference) | All cell lines | < 1 |
Data sourced from Liu W, et al. (2011).[5]
General Protocol for Biological Activity Screening
The evaluation of novel thiazole derivatives for potential therapeutic use follows a standard screening protocol.
Protocol:
-
Compound Preparation: The synthesized compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution.
-
Cell Culture: Human cancer cell lines (e.g., K562, MCF-7) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
This workflow is essential for identifying promising lead compounds for further development.
References
- 1. This compound | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine (CAS 120740-06-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-thiazol-5-ylmethyl)-methyl-amine, with CAS number 120740-06-9, is a heterocyclic amine containing a 2-chlorothiazole moiety. This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical field. Its structural resemblance to potent neonicotinoid insecticides, such as clothianidin and thiamethoxam, suggests its potential utility as a building block for novel crop protection agents. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its probable biological mechanism of action based on its structural analogs.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and environmental settings.[1]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₅H₇ClN₂S |
| Molecular Weight | 162.64 g/mol |
| Appearance | Not explicitly reported; likely a solid or oil |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 162.0018471 |
| Monoisotopic Mass | 162.0018471 |
| Topological Polar Surface Area | 53.2 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 129 |
Synthesis and Experimental Protocols
The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 2-chloro-5-(chloromethyl)thiazole. The second step is the reaction of this intermediate with methylamine.
Synthesis of 2-chloro-5-(chloromethyl)thiazole
Multiple patented methods exist for the synthesis of 2-chloro-5-(chloromethyl)thiazole. A common and effective method involves the chlorination of 2-chloroallyl isothiocyanate.[2][3]
Experimental Protocol:
-
Reaction Setup: A solution of 2-chloroallyl isothiocyanate (1.0 eq) is prepared in a suitable aprotic solvent, such as acetonitrile, in a reaction vessel equipped with a stirrer, thermometer, and a gas inlet for chlorine.
-
Chlorination: Gaseous chlorine (1.0-1.2 eq) is bubbled through the solution while maintaining the temperature between 10-15°C.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC), to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to -10°C to precipitate the product as a hydrochloride salt. The precipitate is filtered and washed with cold acetonitrile.
-
Isolation: The hydrochloride salt is then treated with water to liberate the free base, 2-chloro-5-(chloromethyl)thiazole, which can be separated as a lower liquid phase. The organic layer is washed with water and dried to yield the final product.
Synthesis of this compound
Inferred Experimental Protocol:
-
Reaction Setup: 2-chloro-5-(chloromethyl)thiazole (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
Amination: An aqueous or alcoholic solution of methylamine (a significant excess, e.g., 20 eq) is added to the solution of the starting material.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., several days) or gently heated to accelerate the reaction. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, the excess methylamine and solvent are removed under reduced pressure. The residue is then taken up in water and acidified with an acid like HCl to a pH of approximately 1.
-
Purification: The product can be purified by crystallization of its hydrochloride salt from a suitable solvent system, such as water or an alcohol/water mixture. The free base can be obtained by neutralizing the salt with a base like sodium hydroxide and extracting with an organic solvent.
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of this compound is not extensively reported in publicly available literature. However, its structural similarity to the neonicotinoid class of insecticides provides a strong basis for predicting its likely mechanism of action.
Neonicotinoids are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs).[5][6][7] These receptors are crucial for synaptic transmission in the insect central nervous system.
Proposed Signaling Pathway
The proposed mechanism of action involves the following steps:
-
This compound binds to the nAChRs on the postsynaptic membrane of insect neurons.
-
This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh), but with much higher affinity and persistence as it is not readily broken down by acetylcholinesterase.
-
The persistent activation of nAChRs leads to an uncontrolled influx of ions, causing continuous nerve stimulation.
-
This overstimulation results in the paralysis and eventual death of the insect.
The selectivity of neonicotinoids for insects over vertebrates is attributed to differences in the subunit composition of their respective nAChRs, leading to a higher binding affinity for the insect receptors.[5]
Experimental Workflow for Insecticidal Activity Screening
To evaluate the potential insecticidal activity of this compound, a standardized bioassay workflow can be employed.
Experimental Protocol:
-
Test Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).
-
Insect Rearing: Maintain a healthy population of a target insect species (e.g., aphids, fruit flies) under controlled laboratory conditions.
-
Application Method:
-
Topical Application: Apply a small, precise volume of the test solution directly to the dorsal thorax of individual insects.
-
Dietary Exposure: Incorporate the test compound into the artificial diet of the insects.
-
Contact Assay: Coat the inner surface of a container (e.g., a vial or petri dish) with the test solution and introduce the insects after the solvent has evaporated.
-
-
Control Groups: Include a negative control (solvent only) and a positive control (a known insecticide with a similar mode of action).
-
Observation: Monitor the insects at regular intervals (e.g., 24, 48, 72 hours) and record mortality and any sublethal effects (e.g., paralysis, convulsions).
-
Data Analysis: Calculate the median lethal dose (LD50) or median lethal concentration (LC50) using appropriate statistical methods (e.g., probit analysis).
References
- 1. This compound | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 3. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 4. EP1213286A1 - Bis-(2-chlorothiazolyl-5-methyl)amine and process to produce 5-aminomethyl-2-chloro-thiazol - Google Patents [patents.google.com]
- 5. Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Analysis of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine: Molecular Weight Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, a compound of interest in various research and development applications. The determination of an accurate molecular weight is a fundamental prerequisite for a wide range of experimental and analytical procedures in the fields of chemistry, pharmacology, and materials science.
Molecular Identity and Composition
This compound is a substituted thiazole derivative. Its chemical structure dictates its empirical and molecular formula, which is the basis for its molecular weight.
Molecular Formula: C₅H₇ClN₂S[1]
This formula indicates that a single molecule of the compound is composed of:
-
Five Carbon (C) atoms
-
Seven Hydrogen (H) atoms
-
One Chlorine (Cl) atom
-
Two Nitrogen (N) atoms
-
One Sulfur (S) atom
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecule. The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.
The calculation is as follows:
Molecular Weight = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of N atoms × Atomic weight of N) + (Number of S atoms × Atomic weight of S)
Quantitative Data Summary
The following table summarizes the atomic weights of the constituent elements and the calculated molecular weight of this compound.
| Element (Symbol) | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 5 | 12.011[2][3][4][5] | 60.055 |
| Hydrogen (H) | 7 | 1.008[6][7][8][9][10] | 7.056 |
| Chlorine (Cl) | 1 | 35.45[11][12][13][14] | 35.45 |
| Nitrogen (N) | 2 | 14.007[15][16][17][18][19] | 28.014 |
| Sulfur (S) | 1 | 32.066[20][21][22][23] | 32.066 |
| Total Molecular Weight | 162.641 |
The calculated molecular weight of 162.641 g/mol is consistent with the published value of 162.64 g/mol .[1]
Experimental Protocol for Molecular Weight Verification
While the theoretical molecular weight provides a precise value, experimental verification is crucial in a research setting. The primary technique for determining the molecular weight of a compound like this compound is Mass Spectrometry.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the synthesized and purified this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common and gentle technique suitable for this type of molecule, which will typically form a protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are accelerated into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion. The high resolution of the instrument allows for a very precise mass measurement, which can be used to confirm the elemental composition and, consequently, the molecular weight. The experimentally determined monoisotopic mass should align with the theoretical value calculated from the most abundant isotopes of the constituent elements.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the chemical identity of the compound to the determination of its molecular weight.
Caption: Logical workflow for molecular weight determination.
References
- 1. This compound | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Chlorine - Wikipedia [en.wikipedia.org]
- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 13. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 14. quora.com [quora.com]
- 15. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. youtube.com [youtube.com]
- 17. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 20. echemi.com [echemi.com]
- 21. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 22. quora.com [quora.com]
- 23. accessscience.com [accessscience.com]
(2-Chloro-thiazol-5-ylmethyl)-methyl-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-thiazol-5-ylmethyl)-methyl-amine, with the IUPAC name 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine, is a heterocyclic amine.[1] While not widely studied for its own biological activities, it serves as a crucial intermediate in the synthesis of several commercially significant compounds, particularly in the agrochemical sector. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its role as a precursor in the production of neonicotinoid insecticides.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | Lexichem TK 2.7.0[1] |
| CAS Number | 120740-06-9 | EPA DSSTox[1] |
| Molecular Formula | C₅H₇ClN₂S | PubChem[1] |
| Molecular Weight | 162.64 g/mol | PubChem[1] |
| Monoisotopic Mass | 162.0018471 Da | PubChem[1] |
| Topological Polar Surface Area | 53.2 Ų | Cactvs 3.4.8.18[1] |
| Complexity | 179 | Cactvs 3.4.8.18[1] |
| XLogP3 | 1.3 | XLogP3 3.0[1] |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18[1] |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18[1] |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available scientific literature. However, a plausible synthetic route can be inferred from patent literature describing the synthesis of related compounds, such as 5-aminomethyl-2-chloro-thiazole. The likely synthetic pathway involves the reaction of 2-chloro-5-(chloromethyl)thiazole with methylamine.
Plausible Synthetic Pathway
The synthesis would likely proceed via a nucleophilic substitution reaction where methylamine acts as the nucleophile, displacing the chlorine atom on the methyl group of 2-chloro-5-(chloromethyl)thiazole.
References
An In-depth Technical Guide to the Synthesis of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, a key intermediate in the production of neonicotinoid insecticides, most notably Thiamethoxam. This document details the primary synthetic routes, experimental protocols for key reactions, and quantitative data to support researchers and professionals in the field of agrochemical and pharmaceutical development.
Introduction
This compound is a crucial building block in the synthesis of second-generation neonicotinoid insecticides. Its structure, featuring a chlorothiazole moiety, is essential for the insecticidal activity of the final products, which act as agonists at the nicotinic acetylcholine receptors in insects. The efficient and scalable synthesis of this intermediate is therefore of significant industrial and academic interest.
The primary and most commercially viable route to this compound involves the synthesis of the key precursor, 2-chloro-5-(chloromethyl)thiazole (CCMT), followed by its reaction with methylamine. This guide will focus on the detailed synthesis of CCMT from readily available starting materials and the subsequent amination step.
Synthesis of the Key Intermediate: 2-chloro-5-(chloromethyl)thiazole (CCMT)
The synthesis of 2-chloro-5-(chloromethyl)thiazole (CCMT) is a critical stage in the overall pathway. Several synthetic routes have been developed, with the most common starting from 1,3-dichloropropene. This section outlines a prevalent and well-documented multi-step synthesis of CCMT.
Pathway Overview: From 1,3-Dichloropropene to CCMT
The synthesis from 1,3-dichloropropene involves three main steps:
-
Thiocyanation: Reaction of 1,3-dichloropropene with a thiocyanate salt to form 3-chloro-1-thiocyanato-2-propene.
-
Rearrangement: Isomerization of 3-chloro-1-thiocyanato-2-propene to 3-chloro-1-isothiocyanato-1-propene.
-
Cyclization and Chlorination: Reaction of the isothiocyanate intermediate with a chlorinating agent to yield 2-chloro-5-(chloromethyl)thiazole.
The following diagram illustrates this synthetic pathway:
Caption: Synthesis pathway of 2-chloro-5-(chloromethyl)thiazole (CCMT).
Experimental Protocols for CCMT Synthesis
Protocol: [1]
-
In a reaction vessel, dissolve 200 g of sodium thiocyanate in 250 ml of water.
-
To the resulting solution, add 250 g of 1,3-dichloropropene and 2.5 g of tetrabutylammonium chloride.
-
Heat the mixture at 60°C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 ml of water and extract once with 500 ml of xylene.
-
Wash the organic layer with 500 ml of saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The concentrate is then purified by distillation under reduced pressure to yield 3-chloro-1-thiocyanato-2-propene.
Protocol: [1]
-
Charge a reaction vessel with 26.8 g of 3-chloro-1-isothiocyanato-1-propene (a 4:1 mixture of cis- and trans-isomers) and cool to 0°C.
-
While maintaining the internal temperature at 10°C or lower, add 28.0 g of sulfuryl chloride dropwise over one hour.
-
After the addition is complete, raise the temperature to 80°C and heat for one hour.
-
The crude reaction product is then purified by distillation under reduced pressure to obtain 2-chloro-5-(chloromethyl)thiazole.
Quantitative Data for CCMT Synthesis
| Step | Reactants | Catalyst/Solvent | Temperature | Time | Yield | Purity | Reference |
| 1 | 1,3-Dichloropropene, Sodium Thiocyanate | Tetrabutylammonium chloride / Water, Xylene | 60°C | 3 h | Not specified | Not specified | [1] |
| 2 & 3 | 3-chloro-1-isothiocyanato-1-propene, Sulfuryl Chloride | None | 0-80°C | 2 h | Not specified | Not specified | [1] |
| One-Pot | 2,3-Dichloropropene, Sodium Thiocyanate, Sulfuryl Chloride | Tetrabutylammonium bromide / Toluene | 80-120°C | 7 h | 81.3% | 93% | [2] |
Synthesis of this compound
The final step in the synthesis is the nucleophilic substitution of the chlorine atom in the chloromethyl group of CCMT with methylamine.
Pathway Overview
This reaction is a standard nucleophilic substitution where the nitrogen atom of methylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
Caption: Final amination step to produce the target compound.
Generalized Experimental Protocol
Disclaimer: The following protocol is a generalized procedure and may require optimization.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a condenser, dissolve 2-chloro-5-(chloromethyl)thiazole in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of methylamine (as a solution in a solvent like THF or ethanol, or as a gas bubbled through the solution) to the reaction mixture. An excess of methylamine is typically used to drive the reaction to completion and to act as a base to neutralize the HCl formed. Alternatively, a non-nucleophilic base such as triethylamine or potassium carbonate can be added.
-
Reaction Conditions: The reaction is typically stirred at a low temperature (0-10 °C) initially and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any salts. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Quantitative Data
As a specific protocol was not found in the literature, precise yield and purity data for this specific reaction are not available. However, for similar nucleophilic substitution reactions, yields are generally expected to be in the range of 70-90%. The purity of the final product would be determined by the chosen purification method.
Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass |
| This compound | 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | C5H7ClN2S | 162.64 g/mol |
Conclusion
The synthesis of this compound is a multi-step process with the synthesis of 2-chloro-5-(chloromethyl)thiazole being the most critical and well-documented part of the pathway. While the final amination step is a standard chemical transformation, detailed experimental protocols in the public domain are scarce. This guide provides a comprehensive overview of the known synthetic routes to the key intermediate and a generalized protocol for the final step, which can serve as a valuable resource for researchers and professionals in the field. Further optimization of the final amination step may be required to achieve high yields and purity on a larger scale.
References
An In-depth Technical Guide to the Core Precursors for Thiamethoxam Synthesis
Introduction
Thiamethoxam is a second-generation neonicotinoid insecticide with a broad spectrum of activity against numerous insect pests.[1] Its systemic nature allows it to be rapidly absorbed and transported throughout the plant, making it effective for both foliar and soil applications, as well as seed treatments.[2][3] The commercial production of thiamethoxam is a multi-step process that relies on the efficient synthesis of two key precursors: 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethylthiazole .[3][4] This guide provides a detailed technical overview of the synthesis of these core intermediates and their final condensation to produce thiamethoxam, tailored for researchers and chemical development professionals.
Section 1: Synthesis of Precursor I: 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
The synthesis of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine is a critical step, typically achieved through a Mannich-type reaction.[2][5] This process involves the cyclization of N-methyl-N'-nitroguanidine with formaldehyde (or its polymer, paraformaldehyde).[6][7]
Logical Synthesis Workflow
Caption: Synthesis of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.
Experimental Protocols
Protocol 1: Synthesis using Formic Acid Catalyst A common method involves the reaction of N-methyl nitroguanidine with formaldehyde in the presence of formic acid.[2] The mixture is heated to facilitate the cyclization reaction, typically between 80-90°C.[8]
Protocol 2: Synthesis using Ion Exchange Resin Catalyst An alternative, optimized method utilizes a macroporous strong-acid cation exchange resin as a reusable catalyst.[7]
-
Charge a reactor with methyl nitroguanidine and paraformaldehyde in a molar ratio of 1:3.3-3.5.[7]
-
Add an acetic acid aqueous solution (10-20%) as the solvent.[7]
-
Introduce the macroporous strong-acid cation exchange resin as the catalyst.[7]
-
Maintain the reaction temperature to facilitate the cyclization.
-
Upon completion, the product is isolated. This method boasts high yield and product purity.[7]
Protocol 3: Synthesis using Mixed Acid System This method employs a mixed acid system of formic acid and dilute sulfuric acid to improve the reaction's conversion rate.[9]
-
React methylnitroguanidine and paraformaldehyde directly in the formic acid and dilute sulfuric acid (30% concentration) mixed system.[9]
-
Control the reaction temperature between 70-75°C.[9]
-
After the reaction is complete, adjust the pH of the system to 8-9 to isolate the product.[9]
Quantitative Data Summary
| Parameter | Method 1 (Formic Acid) | Method 2 (Ion Exchange Resin) | Method 3 (Mixed Acid) | Reference |
| Starting Materials | N-methyl nitroguanidine, Formaldehyde | Methyl nitroguanidine, Paraformaldehyde | Methylnitroguanidine, Paraformaldehyde | [2][7][9] |
| Catalyst | Formic Acid | Macroporous strong-acid cation exchange resin | Formic acid and dilute sulfuric acid | [2][7][9] |
| Yield | 71-90% | Up to 88.1% (mole yield) | High conversion rate reported | [7][8][9] |
| Product Purity | Not specified | >98.5% | Not specified | [7] |
Section 2: Synthesis of Precursor II: 2-Chloro-5-chloromethylthiazole
The synthesis of 2-chloro-5-chloromethylthiazole is a more complex process with several reported routes. A prominent industrial method begins with 2,3-dichloropropene and involves isomerization and chlorination-cyclization steps.[4][10]
Logical Synthesis Workflow
Caption: Key synthetic routes for 2-chloro-5-chloromethylthiazole.
Experimental Protocols
Protocol 1: From 2,3-Dichloropropene This protocol involves a "one-pot" process including substitution, isomerization, and chlorination-cyclization.[10]
-
Substitution: Mix sodium thiocyanate, 2,3-dichloropropene, and a catalyst (e.g., tetrabutylammonium bromide) in a solvent like toluene. Heat under reflux (e.g., 80°C for 4 hours) to form 1-thiocyano-2-chloropropene.[10]
-
Isomerization: Increase the temperature (e.g., 120°C for 3 hours) to isomerize the intermediate to 1-isothiocyanato-2-chloropropene (2-chloroallyl isothiocyanate).[4][10]
-
Chlorination-Cyclization: Cool the mixture and react with a chlorinating agent, such as sulfuryl chloride, to yield the final product, 2-chloro-5-chloromethylthiazole.[10][11]
-
Purification: The crude product is isolated and purified by high vacuum distillation.[4]
Protocol 2: From 2-Amino-5-methylthiazole This route avoids low-temperature reactions.[12]
-
Preparation of 2-chloro-5-methylthiazole: In a nitrogen-purged reactor, add dry anhydrous copper (II) chloride and a dry acetonitrile solution of t-butylthionitrile. While stirring vigorously at 25°C, slowly add 2-amino-5-methylthiazole over 40 minutes. React for 2 hours.[12] Quench with hydrochloric acid, remove the solvent under reduced pressure, and extract with chloroform to obtain 2-chloro-5-methylthiazole.[12]
-
Chlorination: React the 2-chloro-5-methylthiazole with a chlorinating agent like sulfuryl chloride in a suitable solvent (e.g., dibromomethane) under UV light to produce 2-chloro-5-chloromethylthiazole.[12]
Quantitative Data Summary
| Parameter | Method 1 (from 2,3-Dichloropropene) | Method 2 (from 2-Amino-5-methylthiazole) | Reference |
| Key Starting Materials | 2,3-Dichloropropene, Sodium Thiocyanate | 2-Amino-5-methylthiazole | [4][12] |
| Key Reagents | Sulfuryl Chloride | t-Butyl Thionitrile, Copper (II) Chloride, Sulfuryl Chloride | [10][12] |
| Overall Yield | ~67% (based on combined steps) | High yield reported | [4][12] |
| Product Purity | 96% | Not specified | [4] |
Section 3: Final Synthesis of Thiamethoxam
The final step in the synthesis is the condensation (N-alkylation) of the two primary precursors.[2] This reaction is typically performed in a polar aprotic solvent with a base and a phase transfer catalyst to achieve high yield and purity.[3][4]
Logical Synthesis Workflow
Caption: Final condensation reaction for Thiamethoxam synthesis.
Experimental Protocol
A general and efficient protocol for the final synthesis is as follows:[4][12]
-
Charge a reactor with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, 2-chloro-5-chloromethylthiazole, and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl carbonate.[4][12]
-
Heat the resulting mixture to the desired reaction temperature (e.g., 65°C).[4]
-
Add a base, typically potassium carbonate, and a phase transfer catalyst, such as triethyl benzyl ammonium chloride (TEBA) or tetramethylammonium hydroxide.[4][12]
-
Maintain the reaction at temperature with stirring for a sufficient period to ensure completion.
-
Work-up and Isolation: After the reaction is finished, add water and adjust the pH to ~6.5 with hydrochloric acid.[12] The organic layer is separated, concentrated under reduced pressure, and then cooled to induce crystallization.[12]
-
Purification: The crude product is filtered, dried, and can be further purified by recrystallization from a suitable solvent, such as methanol, to yield high-purity thiamethoxam.[4]
Quantitative Data Summary
| Parameter | Example 1 | Example 2 | Example 3 | Reference |
| Solvent | Dimethylformamide (DMF) | Dimethyl Carbonate | Dimethyl Carbonate | [4][12] |
| Base | Potassium Carbonate | Potassium Carbonate | Potassium Carbonate | [4][12] |
| Catalyst | TEBA | Tetramethylammonium Hydroxide | Tetramethylammonium Hydroxide | [4][12] |
| Yield | Not specified | 82% | 80% | [12] |
| Final Purity | 98% (after recrystallization) | Not specified | Not specified | [4] |
The synthesis of thiamethoxam is a well-established process hinging on the successful preparation of its two key precursors. The Mannich-type cyclization to form the oxadiazine ring and the multi-step synthesis of the chloromethylthiazole moiety are critical stages that have been optimized for industrial-scale production. The final condensation step, facilitated by phase transfer catalysis, efficiently couples these precursors to produce thiamethoxam in high yield and purity. The methodologies and data presented in this guide offer a comprehensive technical foundation for researchers and professionals involved in the synthesis and development of thiamethoxam and related agrochemicals.
References
- 1. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 3. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine Online | 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine Manufacturer and Suppliers [scimplify.com]
- 7. CN103613560B - Synthetic method for 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105622541A - Synthesis method of 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine - Google Patents [patents.google.com]
- 10. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 11. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 12. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Intermediates in Clothianidin Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key chemical intermediates and synthetic pathways involved in the industrial production of clothianidin, a prominent second-generation neonicotinoid insecticide. The document outlines the primary manufacturing routes, focusing on the synthesis of crucial precursors and their subsequent conversion to the final product. Experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in the field of agrochemical synthesis.
Introduction to Clothianidin Synthesis
Clothianidin, with the chemical name (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine, is a systemic insecticide effective against a wide range of sucking and chewing insects.[1] Its synthesis involves the strategic assembly of a substituted thiazole ring and a nitroguanidine moiety. Industrial production of clothianidin has been optimized through various synthetic routes, primarily converging on the reaction of a key thiazole intermediate with a suitable guanidine derivative. This guide will focus on the most prevalent and economically viable pathways.
Key Intermediates and Their Synthesis
The industrial synthesis of clothianidin predominantly relies on two pivotal intermediates: 2-chloro-5-chloromethylthiazole (CCMT) and a nitroguanidine derivative . The following sections detail the synthesis of these core components.
2-Chloro-5-chloromethylthiazole (CCMT)
CCMT is a critical building block in the synthesis of clothianidin. One of the most common industrial methods for its preparation starts from 2,3-dichloropropene and sodium thiocyanate.[2] This process involves a multi-step, one-pot reaction sequence.
Experimental Protocol for CCMT Synthesis:
A detailed experimental protocol for the synthesis of 2-chloro-5-chloromethylthiazole (CCMT) is outlined below, based on a one-pot process from 2,3-dichloropropene and sodium thiocyanate.[2]
-
Reaction Setup: A 500mL three-necked flask is charged with 100g (1.23 mol) of sodium thiocyanate, 2.5g of tetrabutylammonium bromide (as a phase transfer catalyst), and 200mL of toluene.
-
Substitution Reaction: While stirring, 108g (0.97 mol) of 2,3-dichloropropene is added dropwise to the mixture.
-
Isomerization: The reaction mixture is heated to 80°C in an oil bath and refluxed for 4 hours. Following this, the temperature is increased to 120°C for an additional 3 hours to facilitate high-temperature isomerization.
-
Chlorination-Cyclization: The reaction mixture is then cooled, and sulfuryl chloride is added to effect the chlorination and cyclization, yielding CCMT.
-
Purification: The final product is purified to achieve a purity of 99%.[2]
Quantitative Data for CCMT Synthesis:
| Parameter | Value | Reference |
| Purity of CCMT | 99% | [2] |
Another documented method for synthesizing 2-chloro-5-chloromethylthiazole involves the chlorination of 1-isothiocyanato-2-chloro-2-propene.[3]
Experimental Protocol for CCMT Synthesis via Chlorination:
-
Reaction Setup: 150g of 1-isothiocyanato-2-chloro-2-propene is dissolved in 750g of acetonitrile in a reaction flask.
-
Chlorination: Chlorine gas (83.8g, molar ratio 1:1.05) is slowly introduced into the solution at a temperature of 30-35°C over 2.5 hours.
-
Reaction Completion: The mixture is stirred at this temperature for 12 hours to ensure the complete formation of 2-chloro-5-chloromethylthiazole hydrochloride.
-
Work-up: The resulting hydrochloride salt is separated by centrifugation. The filter cake is washed with a 10% sodium bicarbonate aqueous solution until the pH is between 5 and 6.
-
Isolation: The lower layer, containing the pure product, is separated and dehydrated under reduced pressure to yield 164g of CCMT.[3]
Quantitative Data for CCMT Synthesis via Chlorination:
| Parameter | Value | Reference |
| Product Yield | 86.8% | [3] |
| Product Purity | 99.5% | [3] |
N-methyl-N'-nitroguanidine
N-methyl-N'-nitroguanidine is another crucial intermediate. A common industrial synthesis involves the reaction of nitroguanidine with an aqueous solution of methylamine.[4][5][6]
Experimental Protocol for N-methyl-N'-nitroguanidine Synthesis:
-
Reaction Setup: 65g (0.5 mol) of 80% strength water-moist nitroguanidine is introduced into 75mL of water and cooled to 5°C.
-
Addition of Methylamine: 59g (0.75 mol) of a 40% strength aqueous methylamine solution is metered into the mixture.
-
pH Adjustment: 24.8g (0.1 mol) of 20% strength sulfuric acid is then added to buffer the solution. The pH is generally maintained between 11.0 and 13.0.[4]
-
Reaction: The mixture is heated to 25°C and stirred for 8 hours at this temperature.
-
Crystallization and Isolation: The mixture is subsequently cooled to 5°C to induce crystallization. The precipitate is filtered, washed, and dried to yield the final product.[4]
Quantitative Data for N-methyl-N'-nitroguanidine Synthesis:
| Parameter | Value | Reference |
| Reaction Temperature | 20-30°C | [4] |
| Molar Ratio (Methylamine:Nitroguanidine) | 1:1 to 2:1 | [4] |
| Yield | 85.4% of theory | [6] |
| Purity | 100% (by HPLC) | [6] |
Synthesis of Clothianidin
The final step in the production of clothianidin typically involves the condensation of 2-chloro-5-chloromethylthiazole with a suitable guanidine or a protected guanidine derivative. One prominent route utilizes a triazine intermediate, which is subsequently hydrolyzed to yield clothianidin.[7][8]
Synthesis via a Triazine Intermediate
This pathway involves the reaction of CCMT with a pre-formed triazine derivative, followed by hydrolysis.
Experimental Protocol for Clothianidin Synthesis via a Triazine Intermediate:
-
Formation of the Triazine Intermediate: In a 250mL four-necked flask, 15.97g (79 mmol) of 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine and 27.08g (196 mmol) of potassium carbonate are added to 150mL of N,N-dimethylformamide (DMF). The temperature is maintained at 20-25°C. A solution of 13.35g (79 mmol) of 2-chloro-5-chloromethylthiazole in DMF is then added dropwise over 30 minutes. The temperature is slowly raised to 40-50°C, and the reaction is monitored by high-performance liquid chromatography (HPLC).[7]
-
Isolation of the Intermediate: After the reaction is complete, the mixture is filtered while hot. The filtrate is then treated with a saturated brine and dichloromethane solution for extraction and separation. The organic phase is filtered and cooled to below 0°C to crystallize the intermediate, 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine.[7]
-
Hydrolysis to Clothianidin: The isolated triazine intermediate is then decomposed in the presence of dilute hydrochloric acid to yield clothianidin.[7]
Quantitative Data for Clothianidin Synthesis via a Triazine Intermediate:
| Parameter | Value | Reference |
| Yield of Triazine Intermediate | 89.1% | [7] |
| Purity of Triazine Intermediate | 99.4% (HPLC) | [7] |
| Overall Yield of Clothianidin | 86.2% | [7] |
| Purity of Clothianidin | 99.1% (HPLC) | [7] |
An alternative method involves the reaction of 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine with CCMT, followed by hydrolysis.[9][10]
Experimental Protocol for Clothianidin Synthesis via a Dimethyl-Triazine Intermediate:
-
Condensation Reaction: In a 2000mL four-hole bottle, 490g of N,N-dimethylformamide, 251.5g of potassium carbonate, and 12.76g of a 25% tetramethylammonium hydroxide aqueous solution are mixed. 242.5g (1.4 mol) of 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine and 129.4g of 2-chloro-5-chloromethylthiazole are added. The reaction temperature is maintained below 40°C. The mixture is incubated at 40-45°C for approximately 12 hours.[9]
-
Work-up and Isolation of Intermediate: The reaction mixture is filtered, and the filtrate is subjected to reduced pressure distillation to remove the solvent. The residue is then extracted with 1,2-dichloroethane. The organic layer is washed and concentrated to yield 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3,5-dimethyl-hexahydro-1,3,5-triazine.[9]
-
Hydrolysis to Clothianidin: 420g of methanol is added to the intermediate, and the mixture is warmed to 35°C. 187.5g of a 30% hydrochloric acid solution is instilled while maintaining the temperature at 40-45°C. The reaction proceeds for 4-5 hours, during which a white to faint yellow solid precipitates. The mixture is cooled to 5-10°C, filtered, and the solid is dried to obtain 265g of clothianidin.[9]
Quantitative Data for Clothianidin Synthesis via a Dimethyl-Triazine Intermediate:
| Parameter | Value | Reference |
| Two-Step Yield | 75.80% | [9] |
| Product Purity | >98% | [9] |
Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.
Caption: Overview of major synthetic routes to clothianidin.
Caption: Detailed workflow for CCMT synthesis from 2,3-dichloropropene.
Caption: Synthesis of clothianidin via a triazine intermediate.
Conclusion
The synthesis of clothianidin is a well-established industrial process that relies on the efficient preparation of key intermediates, most notably 2-chloro-5-chloromethylthiazole and N-methyl-N'-nitroguanidine or its derivatives. The choice of synthetic route is often dictated by factors such as raw material cost, reaction efficiency, and environmental considerations. The detailed experimental protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals involved in the development and optimization of manufacturing processes for clothianidin and related neonicotinoid insecticides. The presented synthesis pathways highlight the chemical strategies employed to construct this important agrochemical, providing a foundation for further innovation in the field.
References
- 1. chemrobotics.com [chemrobotics.com]
- 2. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 4. US6720451B2 - Method for producing N-methyl-Nâ²-nitroguanidine - Google Patents [patents.google.com]
- 5. EP0798293A1 - Process for the preparation of N-Methyl-N'-nitroguanidine - Google Patents [patents.google.com]
- 6. US5783734A - Process for preparing N-methyl-N'-nitroguanidine - Google Patents [patents.google.com]
- 7. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]
- 10. CN107163000A - The preparation method of clothianidin - Google Patents [patents.google.com]
Mechanism of Formation for 2-Chloro-5-Aminomethyl-Thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary synthetic routes and mechanisms for the formation of 2-chloro-5-aminomethyl-thiazole derivatives. This scaffold is a crucial intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. This document details the core chemical reactions, provides experimental protocols, summarizes quantitative data, and visualizes the key mechanistic pathways.
Core Synthetic Strategies
The formation of the 2-chloro-5-aminomethyl-thiazole core is typically not achieved in a single step but rather through the synthesis of a key intermediate, 2-chloro-5-chloromethyl-thiazole , followed by a nucleophilic substitution to introduce the aminomethyl group. The most prevalent industrial and laboratory-scale syntheses for this intermediate involve the chlorination and cyclization of allylic isothiocyanates or their precursors.
Strategy 1: Synthesis from Allylic Precursors
A robust and widely documented method involves the reaction of an allylic compound with a source of thiocyanate, followed by isomerization and a chlorinative cyclization. A common starting material is 1,3-dichloropropene, which reacts with sodium thiocyanate to form an allylic thiocyanate. This intermediate undergoes a thermal[1][1]-sigmatropic rearrangement to yield the more stable 3-chloro-1-propenylisothiocyanate. Subsequent chlorination with agents like chlorine gas or sulfuryl chloride drives the cyclization to form the desired 2-chloro-5-chloromethyl-thiazole.[2][3]
Alternatively, allyl isothiocyanate itself can be used as the starting material, which is then subjected to chlorination and oxidation to yield the same key intermediate.[4]
Strategy 2: The Hantzsch Thiazole Synthesis
Strategy 3: Final Amination Step
Once the 2-chloro-5-chloromethyl-thiazole intermediate is secured, the final aminomethyl group is installed via a standard nucleophilic substitution reaction. The chloromethyl group at the 5-position is highly reactive towards nucleophiles. Reacting the intermediate with a primary or secondary amine, or with ammonia, displaces the chloride to form the corresponding 2-chloro-5-aminomethyl-thiazole derivative.
Mechanistic Pathways and Visualizations
The following diagrams illustrate the key mechanistic steps involved in the formation of the thiazole core and its subsequent functionalization.
Mechanism 1: Formation from 1,3-Dichloropropene
This pathway outlines the conversion of 1,3-dichloropropene to the key 2-chloro-5-chloromethyl-thiazole intermediate.
Caption: Pathway from 1,3-Dichloropropene to the core intermediate.
Mechanism 2: Final Amination Workflow
This diagram shows the final conversion of the intermediate to the target aminomethyl derivatives.
Caption: Final amination step to yield target derivatives.
Quantitative Data Summary
The efficiency of the synthesis of the key intermediate, 2-chloro-5-chloromethyl-thiazole, varies with the chosen reagents and conditions. The following table summarizes reported quantitative data from various synthetic approaches.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloroallyl isothiocyanate | Chlorine (Cl₂) | Acetonitrile | 10 to 15 | 93 | [8] |
| Allyl isothiocyanate | Chlorinating Agent | Inert Solvent | -40 to +30 | Not specified | [4] |
| 3-Chloro-1-propenylisothiocyanate | Chlorine (Cl₂) | Chloroform | Reflux | ~65 | [2] |
| Various Precursors | Sulfuryl chloride | Dichloromethane | -10 to 40 | Not specified | [9] |
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of 2-chloro-5-aminomethyl-thiazole derivatives.
Protocol 1: Synthesis of 2-Chloro-5-chloromethyl-thiazole from 2,3-Dichloropropene[2][3]
Warning: This procedure involves toxic and reactive chemicals. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step A: Isothiocyanate Formation and Rearrangement
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium thiocyanate (1.23 mol), tetrabutylammonium bromide (2.5 g) as a phase-transfer catalyst, and toluene (200 mL).
-
Under vigorous stirring, slowly add 2,3-dichloropropene (0.97 mol) dropwise to the mixture.
-
Heat the mixture to reflux (approx. 80°C) in an oil bath and maintain for 4 hours.
-
After the initial reflux, increase the temperature to 120°C and heat for an additional 3 hours to facilitate the thermal[1][1]-sigmatropic rearrangement to 3-chloro-1-propenylisothiocyanate. The reaction mixture will darken significantly.
-
Cool the mixture to room temperature. The resulting mixture containing the isothiocyanate is typically used directly in the next step without purification.
Step B: Chlorinative Cyclization
-
Transfer the crude isothiocyanate mixture from Step A to a suitable reaction vessel equipped for gas introduction. Dilute with an inert solvent such as chloroform.
-
While stirring, bubble chlorine gas (approx. 3.77 mol) through the solution over a period of 6-8 hours. The reaction is exothermic and may require cooling to maintain a controlled temperature (e.g., at reflux).
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting isothiocyanate is consumed.
-
Upon completion, cool the reaction mixture and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is 2-chloro-5-chloromethyl-thiazole. Further purification can be achieved by vacuum distillation or crystallization.[4]
Protocol 2: General Procedure for Amination of 2-Chloro-5-chloromethyl-thiazole
-
In a round-bottom flask, dissolve 2-chloro-5-chloromethyl-thiazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile, DMF, or THF.
-
Add a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq) to the solution.
-
Add the desired primary or secondary amine (1.5-2.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) for several hours (typically 2-12 h). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter off any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by dissolving it in a suitable organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating.
-
The final product can be further purified by column chromatography or recrystallization if necessary.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 5. synarchive.com [synarchive.com]
- 6. bepls.com [bepls.com]
- 7. youtube.com [youtube.com]
- 8. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 9. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
Methodological & Application
Synthesis of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine from 2-chloro-5-chloromethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-thiazol-5-ylmethyl)-methyl-amine is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its structural motif is found in a number of commercial products. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-chloro-5-chloromethylthiazole. The proposed method is an adaptation of established procedures for analogous aminomethylation reactions.
Reaction Scheme
Quantitative Data Summary for an Analogous Reaction
| Parameter | Value |
| Starting Material | 2-chloro-5-chloromethyl-thiazole (0.1 mol) |
| Reagent | 26% NH₃ solution (2 mol) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 6 days |
| Temperature | Room Temperature |
| Yield | 35.6% |
Note: The data presented above is for the synthesis of the primary amine analog and should be considered as a reference for the development of the synthesis of the N-methylated target compound.
Experimental Protocol
This protocol details a proposed method for the synthesis of this compound based on analogous chemical transformations.
Materials:
-
2-chloro-5-chloromethylthiazole
-
Methylamine solution (e.g., 40% in water)
-
Acetonitrile
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Column chromatography setup (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) in acetonitrile.
-
Reagent Addition: To a separate vessel, add a solution of aqueous methylamine (a significant molar excess, e.g., 10-20 equivalents) and dilute with acetonitrile.
-
Reaction: Slowly add the solution of 2-chloro-5-chloromethylthiazole to the methylamine solution dropwise at room temperature over a period of approximately 1 hour with vigorous stirring.
-
Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). It is anticipated that the reaction may require several hours to reach completion.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Neutralization and Extraction: Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-chloro-5-chloromethylthiazole is a lachrymator and should be handled with care.
-
Methylamine is a flammable and corrosive gas/liquid. Handle the aqueous solution with care.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
References
Protocol for synthesizing thiamethoxam using (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
Introduction
Thiamethoxam is a broad-spectrum, systemic insecticide belonging to the neonicotinoid class. It is effective against a wide variety of insects.[1][] The synthesis of thiamethoxam is a significant process in the agrochemical industry. This document outlines the detailed protocol for the synthesis of thiamethoxam through the condensation reaction of 2-chloro-5-chloromethyl thiazole and 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine.[3] This method is widely documented and provides good yields of the final product.
It is important to note that the specified starting material in the topic, (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, is not the conventional precursor for this synthesis. The established and more common pathway, which will be detailed below, utilizes 2-chloro-5-chloromethyl thiazole.
Reaction Scheme
The overall synthesis of thiamethoxam involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-chloromethyl thiazole.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of thiamethoxam.
| Parameter | Value | Solvent | Base | Catalyst | Reference |
| Yield | 78% | Dimethyl Carbonate | Potassium Carbonate | Tetramethylammonium hydroxide | [3] |
| Yield | 80% | Dimethyl Carbonate | Potassium Carbonate | Tetramethylammonium hydroxide | [3] |
| Yield | 82% | Dimethyl Carbonate | Potassium Carbonate | Tetramethylammonium hydroxide | [3] |
| Overall Yield | 62% | Dimethylformamide | Potassium Carbonate | Not Specified | [4][5] |
| Yield | 71% | Dimethylformamide | Potassium Carbonate | Not Specified | [6] |
| Yield | >90% | Dimethylformamide | Potassium Carbonate | Phase Transfer Catalyst | [6][7] |
| Purity | 98% | Methanol (for purification) | Not Applicable | Not Applicable | [6] |
Experimental Protocol
This protocol details the synthesis of thiamethoxam from 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole in the presence of a base and a phase transfer catalyst in dimethylformamide (DMF).[6][7]
Materials:
-
3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine
-
2-chloro-5-chloromethyl thiazole
-
Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Triethyl benzyl ammonium chloride (TEBA) (Phase Transfer Catalyst)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl)
-
Water
-
Methanol (for purification)
Equipment:
-
Enamel reactor with stirrer and temperature control
-
Addition funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Biconical dryer
-
Filtration apparatus
Procedure:
1. Reaction Setup:
-
In a 1000 L enamel reactor, add 350 kg of dimethyl formamide (DMF).
-
To the DMF, add 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl) thiazole.[8]
-
Stir the mixture and heat to approximately 65°C.[8]
2. Reagent Addition:
-
Over a period of 20 to 40 minutes, add 82 kg of potassium carbonate and 1 kg of triethyl benzyl ammonium chloride (TEBA) to the reactor.[8]
3. Reaction:
-
Maintain the reaction mixture at 65°C and continue stirring for several hours until the reaction is complete (monitoring by an appropriate analytical method such as TLC or HPLC is recommended).
4. Work-up and Extraction:
-
After the reaction is complete, add 280 kg of water to the reactor and stir the mixture for 15 minutes.[9]
-
Adjust the pH of the mixture to between 6 and 7 using 32% hydrochloric acid.[9]
-
Heat the mixture to 65°C with vigorous stirring.[9]
-
Stop stirring and allow the layers to stand for 30 minutes.
-
Separate and discharge the aqueous phase.
-
Extract the aqueous phase three times with dichloromethane (DCM) (100 kg per extraction).[9]
-
Combine all the organic phases.
5. Isolation of Crude Product:
-
Remove the dichloromethane (DCM) from the combined organic phases by distillation under vacuum.[9]
-
Dry the resulting crude thiamethoxam using a Biconical dryer at 40°C.[9]
6. Purification:
-
For purification, take 20 g of the crude thiamethoxam and dissolve it in 100 g of methanol by heating.[6]
-
Reflux the solution for 30 to 60 minutes.[6]
-
Cool the solution to room temperature to allow for crystallization.
-
Filter the mixture to isolate the solid crystals.
-
Wash the crystals several times with cold methanol.
-
Dry the purified crystals under high vacuum to obtain pure thiamethoxam.[6]
Visualizations
Caption: Experimental workflow for the synthesis of thiamethoxam.
References
- 1. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 3. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 7. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents [patents.google.com]
Application of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine in Pesticide Synthesis
Introduction
(2-Chloro-thiazol-5-ylmethyl)-methyl-amine is a key intermediate in the synthesis of several commercially important neonicotinoid insecticides. This class of insecticides acts on the central nervous system of insects, leading to paralysis and death.[1] The high efficacy and broad-spectrum activity of neonicotinoids have made them widely used in crop protection.[2][3] This document provides detailed application notes and protocols for the use of this compound and its precursor, 2-chloro-5-chloromethylthiazole, in the synthesis of the neonicotinoid pesticides clothianidin and thiamethoxam.
Synthesis of Clothianidin
Clothianidin is a potent insecticide used to control a wide range of sucking and chewing insects.[2] Its synthesis involves the reaction of this compound (which is typically formed in situ from 2-chloro-5-chloromethylthiazole and methylamine) with a nitroguanidine derivative.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Clothianidin via a Triazine Intermediate
This method involves the reaction of 2-chloro-5-chloromethylthiazole with a triazine derivative, followed by hydrolysis to yield clothianidin.
-
Step 1: Synthesis of 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3,5-dimethyl-hexahydro-1,3,5-triazine.
-
In a reaction vessel, combine 2-chloro-5-chloromethylthiazole, 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine, and potassium carbonate in an aqueous solution of a tetra-alkyl ammonium hydroxide.[4]
-
The molar ratio of 2-chloro-5-chloromethylthiazole to 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine is typically between 1:1 and 1.5:1.[4]
-
Maintain the reaction temperature between -5°C and 60°C.[4]
-
After the reaction is complete, the intermediate product is isolated through filtration, precipitation, extraction, and concentration.[4]
-
-
Step 2: Hydrolysis to Clothianidin.
Protocol 2: Direct Synthesis of Clothianidin
This protocol describes a more direct route to clothianidin.
-
In a reaction vessel, combine 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine, potassium carbonate, and N,N-dimethylformamide.[5]
-
Control the temperature at 20-25°C and add a solution of 2-chloro-5-chloromethylthiazole in N,N-dimethylformamide dropwise over 30 minutes.[5]
-
Slowly raise the temperature to 40-50°C and monitor the reaction progress using high-performance liquid chromatography (HPLC).[5]
-
Once the reaction is complete, filter the mixture while hot.[5]
-
To the filtrate, add a mixture of saturated brine and an organic solvent (e.g., ethyl acetate, petroleum ether) and stir for extraction and separation.[5]
-
Filter the organic phase and cool the filtrate to below 0°C to induce crystallization.[5]
-
The resulting intermediate is then treated with dilute hydrochloric acid to generate clothianidin.[5]
Quantitative Data
| Parameter | Value | Reference |
| Protocol 2 Yield | 89.7% - 90.4% | [5] |
| Protocol 2 Purity (HPLC) | 99.1% | [5] |
| Molar Ratio (Protocol 1, Step 1) | 2-chloro-5-chloromethylthiazole : 1,5-dimethyl-2-nitro-imine base-six hydrogen-1,3,5-triazine : tetra-alkyl ammonium hydroxide = 1-1.5 : 1 : 0.01-0.1 | [4] |
Synthesis Pathway
Caption: Synthesis pathways for Clothianidin.
Synthesis of Thiamethoxam
Thiamethoxam is another broad-spectrum neonicotinoid insecticide.[3] Its synthesis involves the reaction of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.
Experimental Protocols
Protocol 1: Synthesis in Dimethyl Carbonate
-
In a reaction bottle, sequentially add 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, dimethyl carbonate, and 2-chloro-5-chloromethylthiazole.[6]
-
Slowly add a mixture of tetramethylammonium hydroxide, potassium carbonate, and dimethyl carbonate.[6]
-
The molar ratio of 2-chloro-5-chloromethylthiazole to 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine can range from 1:10 to 10:1.[6]
-
The reaction is typically carried out at a temperature between 50°C and 80°C.[6]
-
After the reaction is complete, add water and adjust the pH of the solution to 6.5 with hydrochloric acid.[6]
-
Allow the layers to separate, concentrate the organic layer under reduced pressure, cool for crystallization, filter, and dry to obtain thiamethoxam as a white powdery product.[6]
Protocol 2: Synthesis in Dimethylformamide (DMF)
-
In a reactor, combine 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-(chloromethyl)thiazole in dimethylformamide (DMF).[7][8]
-
Add potassium carbonate and a phase transfer catalyst such as triethyl benzyl ammonium chloride (TEBA) over a period of 20 to 40 minutes.[7][8]
-
The reaction is conducted at a temperature in the range of 50 to 75°C.[9]
-
The product can be isolated by crystallization.[8]
Quantitative Data
| Parameter | Value | Reference |
| Protocol 1 Yield | 78% - 82% | [6] |
| Protocol 2 Yield | Not specified, but described as "very high yields" | [9] |
| Molar Ratio (Protocol 1) | 2-chloro-5-chloromethylthiazole : 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine = 1:10 to 10:1 | [6] |
| Reaction Temperature (Protocol 1) | 50°C - 80°C | [6] |
| Reaction Temperature (Protocol 2) | 50°C - 75°C | [9] |
Synthesis Pathway
Caption: Synthesis pathway for Thiamethoxam.
Signaling Pathway and Mechanism of Action
Neonicotinoid insecticides, including clothianidin and thiamethoxam, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[1] This binding leads to the overstimulation of these receptors, causing hyperexcitation, paralysis, and ultimately the death of the insect.[1] Their selective toxicity towards insects is attributed to a higher binding affinity for insect nAChRs compared to mammalian receptors.[1]
Caption: Mechanism of action of neonicotinoid insecticides.
Disclaimer: These protocols are intended for informational purposes for researchers, scientists, and drug development professionals. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions. The yields and purities mentioned are based on literature and may vary depending on the specific experimental conditions.
References
- 1. (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | C8H10ClN5O3S | CID 5485188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrobotics.com [chemrobotics.com]
- 3. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]
- 5. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 6. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents [patents.google.com]
- 9. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
Application Notes: Analytical Method for the Detection of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
Abstract
This document outlines a detailed analytical method for the quantitative determination of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine in various environmental and agricultural matrices. The protocol employs a straightforward sample extraction and clean-up procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by sensitive and selective analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is intended for use by researchers, scientists, and professionals in the fields of drug development, environmental monitoring, and food safety.
Introduction
This compound is a chemical intermediate and a potential metabolite or degradation product of neonicotinoid insecticides, such as Thiamethoxam and Clothianidin. Its presence in environmental and agricultural samples can be an indicator of pesticide usage and breakdown. Due to its polar nature as a secondary amine, its analysis can be challenging. This application note provides a robust and reliable analytical procedure to accurately quantify this compound. The methodology is designed to be efficient, minimizing sample preparation time while ensuring high sensitivity and selectivity.
Analytical Method
The analytical approach involves a sample preparation step to extract the analyte from the matrix and remove interfering substances, followed by instrumental analysis for detection and quantification.
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of sample matrices.[1][2][3] It involves an initial extraction with an organic solvent, followed by a partitioning step and dispersive solid-phase extraction (d-SPE) for clean-up.[1][4]
Instrumental Analysis: HPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) is employed to separate the target analyte from other components in the sample extract. The separation of amines can be challenging due to their polarity; therefore, careful control of the mobile phase pH is crucial for achieving good peak shape and retention.[5] Tandem Mass Spectrometry (MS/MS) provides highly selective and sensitive detection, allowing for accurate quantification even at low concentrations.
Quantitative Data Summary
The following table summarizes the expected quantitative performance data for the analytical method. These values are representative of what can be achieved with a properly optimized and validated method for this type of analyte.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| **Linearity (R²) ** | > 0.995 |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
Experimental Protocols
Reagents and Materials
-
This compound analytical standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Trisodium citrate dihydrate (analytical grade)
-
Disodium hydrogen citrate sesquihydrate (analytical grade)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
-
0.22 µm Syringe filters (PTFE)
Equipment
-
High-speed homogenizer
-
Centrifuge capable of 4000 x g
-
Vortex mixer
-
Analytical balance
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., 10:90 acetonitrile:water) to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 µg/L).
Sample Preparation Protocol (QuEChERS)
-
Sample Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For solid samples, add 10 mL of ultrapure water and homogenize.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. For samples with high fat content, add 50 mg of C18. For samples with high pigment content, add 50 mg of GCB.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the d-SPE tube at 4000 x g for 5 minutes.
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS/MS Analysis Protocol
-
HPLC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 163.0 [M+H]⁺
-
Product Ions for Quantification and Confirmation: To be determined by direct infusion of the analytical standard. A plausible fragmentation would involve the loss of the methylamine group or cleavage of the thiazole ring.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The described analytical method provides a reliable and efficient protocol for the determination of this compound in complex matrices. The combination of the QuEChERS sample preparation technique with HPLC-MS/MS analysis ensures high sample throughput, excellent sensitivity, and selectivity. This method is suitable for routine monitoring and research applications where accurate quantification of this compound is required. Proper validation of the method in the specific matrix of interest is recommended to ensure data quality and accuracy.
References
Application Note: High-Throughput Analysis of Neonicotinoid Precursors and Their Metabolites by HPLC-MS/MS
Introduction
Neonicotinoids represent a significant class of insecticides, accounting for a substantial portion of the global market. Their systemic nature allows for effective pest control but also leads to concerns about their environmental fate and impact on non-target organisms.[1][2] Understanding the metabolic pathways of neonicotinoids is crucial for assessing their toxicological profiles and environmental persistence. A key aspect of this is the transformation of parent neonicotinoids into various metabolites, some of which may also be biologically active. For instance, thiamethoxam is a known metabolic precursor to clothianidin, another potent neonicotinoid insecticide.[3][4][5][6] This application note presents a detailed protocol for the simultaneous quantification of neonicotinoid precursors and their metabolites in biological and environmental matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of HPLC-MS/MS for the accurate quantification of neonicotinoid precursors and their metabolites. The protocol involves a robust sample preparation procedure, typically employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) to isolate the analytes from complex matrices.[1][7] Chromatographic separation is achieved on a reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[7]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the HPLC-MS/MS analysis of selected neonicotinoids and their metabolites in various matrices. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: HPLC-MS/MS Method Performance for Neonicotinoid Analysis
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Acetamiprid | Honey | < 2.5 | < 4.0 | 75-114 | < 20 | [8] |
| Clothianidin | Honey | < 2.5 | < 4.0 | 75-114 | < 20 | [8] |
| Imidacloprid | Honey | < 2.5 | < 4.0 | 75-114 | < 20 | [8] |
| Nitenpyram | Honey | < 2.5 | < 4.0 | 75-114 | < 20 | [8] |
| Thiacloprid | Honey | < 2.5 | < 4.0 | 75-114 | < 20 | [8] |
| Thiamethoxam | Honey | < 2.5 | < 4.0 | 75-114 | < 20 | [8] |
| Acetamiprid | Milk | 0.004 - 0.15 | - | 89-119 | 1.4 - 10.3 | [9][10] |
| Clothianidin | Milk | 0.004 - 0.15 | - | 89-119 | 1.4 - 10.3 | [9][10] |
| Dinotefuran | Milk | 0.004 - 0.15 | - | 89-119 | 1.4 - 10.3 | [9][10] |
| Imidacloprid | Milk | 0.004 - 0.15 | - | 89-119 | 1.4 - 10.3 | [9][10] |
| Thiacloprid | Milk | 0.004 - 0.15 | - | 89-119 | 1.4 - 10.3 | [9][10] |
| Thiamethoxam | Milk | 0.004 - 0.15 | - | 89-119 | 1.4 - 10.3 | [9][10] |
| Nitenpyram | Milk | 0.004 - 0.15 | - | 89-119 | 1.4 - 10.3 | [9][10] |
Table 2: MRM Transitions for Selected Neonicotinoids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Thiamethoxam | 292.0 | 211.0 | 181.0 | 20 |
| Clothianidin | 250.0 | 169.0 | 132.0 | 18 |
| Imidacloprid | 256.1 | 209.1 | 175.1 | 15 |
| Acetamiprid | 223.1 | 126.1 | 56.1 | 22 |
| Thiacloprid | 253.0 | 126.0 | 90.0 | 25 |
| Nitenpyram | 271.1 | 225.1 | 127.1 | 17 |
| Dinotefuran | 203.1 | 157.1 | 102.1 | 10 |
Note: Collision energies are instrument-dependent and require optimization.
Experimental Protocols
Sample Preparation (QuEChERS Method for Honey)
This protocol is adapted from a modified QuEChERS method for honey analysis.[8]
-
Sample Homogenization: Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of deionized water and vortex until the honey is fully dissolved.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard solution (e.g., TCPP).
-
Extraction: Add 10 mL of acetonitrile. Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup powder (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 12000 rpm for 2 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[11]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes. An example gradient is as follows: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and analyte-specific parameters (MRM transitions, collision energies) for maximum sensitivity.
Visualizations
Metabolic Pathway of Thiamethoxam to Clothianidin
The following diagram illustrates the metabolic conversion of thiamethoxam to clothianidin, a common precursor-product relationship observed in biological systems.[4]
Caption: Metabolic conversion of Thiamethoxam to Clothianidin.
Experimental Workflow for Neonicotinoid Precursor Analysis
This diagram outlines the general workflow for the HPLC-MS/MS analysis of neonicotinoid precursors from sample collection to data analysis.
References
- 1. A comprehensive review on the pretreatment and detection methods of neonicotinoid insecticides in food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Analytical Methods for the Determination of Neonicotinoid Pesticides in Honeybee Products and Honeybee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchtrends.net [researchtrends.net]
- 8. UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification Techniques for Thiazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of thiazole intermediates, which are crucial building blocks in pharmaceutical synthesis. The purity of these intermediates is paramount for ensuring the efficacy and safety of final active pharmaceutical ingredients (APIs). The following sections detail common purification techniques, including flash column chromatography, recrystallization, extraction, and precipitation, complete with step-by-step protocols and quantitative data.
Overview of Purification Strategies
The selection of a suitable purification technique depends on the physicochemical properties of the thiazole intermediate (e.g., polarity, solubility, thermal stability) and the nature of the impurities. A multi-step purification strategy, often combining a bulk purification method with a high-resolution technique, is frequently employed to achieve high purity.
Caption: General purification workflow for thiazole intermediates.
Flash Column Chromatography
Flash column chromatography is a highly versatile technique used to separate thiazole intermediates from impurities with different polarities. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to achieve separation.
Summary of Chromatographic Conditions
The choice of mobile phase is critical for successful separation and is often determined by preliminary analysis using Thin Layer Chromatography (TLC).
| Thiazole Intermediate | Stationary Phase | Mobile Phase (Eluent) | Purity/Notes |
| N-(thiazol-2-yl)-2-tosylacetamide | Silica Gel (230-400 mesh) | Gradient of Ethyl Acetate in n-Heptane (e.g., starting at 1:4) | High purity, suitable for downstream applications.[1] |
| Thiazole Alkaloid Derivative | Silica Gel | Ethyl Acetate : n-hexane (1:2) | Yield: 60%.[2] |
| Substituted Cinnamate (Thiazole Precursor) | Silica Gel | Ethyl Acetate : n-hexane (1:5) | Yield: 89%.[2] |
| 2-Substituted Thiazolidine | Silica Gel | Dichloromethane : Diethyl Ether (85:5) | Purified a 1:1 mixture of diastereoisomers.[3] |
| Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates | Silica Gel (70-230 mesh) | n-hexane : Ethyl Acetate (6:1 to 1:1) | Effective for a series of alkylated thiazoles.[4] |
| N-mesityl-N-(3-oxobutan-2-yl)formamide | Silica Gel | 2% Methanol in Dichloromethane | Yield: 40% over two steps.[5] |
Experimental Protocol: Purification of N-(thiazol-2-yl)-2-tosylacetamide[1]
This protocol details the purification of a crude thiazole intermediate using silica gel flash chromatography.
Materials and Reagents:
-
Crude N-(thiazol-2-yl)-2-tosylacetamide
-
Silica Gel (230-400 mesh)
-
n-Heptane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Dichloromethane (DCM, ACS Grade)
-
TLC plates (Silica gel 60 F254)
-
Potassium Permanganate (KMnO₄) stain
-
Glass column for flash chromatography
-
Eluent collection tubes
-
Rotary evaporator
Caption: Workflow for flash column chromatography purification.
Protocol Steps:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal volume of dichloromethane.[1]
-
Add silica gel, approximately 2-3 times the weight of the crude material.[1]
-
Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.[1] This pre-adsorption prevents dissolution issues at the column head and improves band sharpness.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 1:4 Ethyl Acetate:n-Heptane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Chromatography Execution:
-
Fraction Analysis and Product Isolation:
-
Monitor the composition of the collected fractions using TLC with a suitable stain (e.g., KMnO₄) to visualize the spots.[1]
-
Combine the fractions that contain the pure desired product.[1]
-
Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.[1]
-
Weigh the final product to determine the yield and assess its purity using analytical techniques such as HPLC, NMR, or LC-MS.[1]
-
Recrystallization
Recrystallization is a powerful technique for purifying solid thiazole intermediates. It relies on the principle of differential solubility of the compound and its impurities in a specific solvent at varying temperatures.
Summary of Recrystallization Solvents
| Thiazole Intermediate | Recrystallization Solvent(s) | Notes |
| 2-Aminothiazole | Hot Ethanol | Yields pure off-white crystals from crude solid.[6] |
| N-(thiazol-2-yl)-2-tosylacetamide | Ethyl acetate/Hexane | A common solvent/anti-solvent system for moderately polar compounds.[6] |
| Thiazole-derivative (BPT) | Methanol/Water | Anti-solvent crystallization; polymorph formation depends on concentration and addition rate.[7] |
| Isothiazole Carbonitriles (General) | Cyclohexane, hexane, ethanol, methanol, water, ethanol/water, acetone/hexane | The ideal solvent dissolves the compound poorly at room temperature but well at high temperature.[8] |
General Experimental Protocol for Recrystallization[8]
This protocol provides a general framework for purifying solid thiazole intermediates. The specific solvent and temperatures must be optimized for each compound.
Materials and Reagents:
-
Crude solid thiazole intermediate
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filtration flask
-
Activated charcoal (optional)
Caption: Step-by-step workflow for purification by recrystallization.
Protocol Steps:
-
Solvent Selection: Choose a solvent or solvent system in which the thiazole intermediate is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding hot solvent portion-wise until the solid just completely dissolves. Avoid using excess solvent to ensure a good yield.[8]
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal to the hot solution and swirl.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel (gravity filtration) to remove the activated charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[8]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize the amount of crystallized product.[8]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter with a small amount of cold solvent to remove any residual mother liquor. Dry the crystals completely before analysis.[8]
Other Purification Techniques
Liquid-Liquid Extraction
Extraction is used to separate the desired thiazole intermediate from a reaction mixture or aqueous solution based on its differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase). This is often a key step in the initial workup of a synthesis reaction.
General Protocol:
-
pH Adjustment: The pH of the aqueous solution containing the reaction mixture is adjusted. For basic thiazole intermediates, the solution is often made alkaline (e.g., with Na₂CO₃ or NaOH) to deprotonate the molecule, increasing its solubility in organic solvents.[9][10] For acidic impurities, an acidic wash (e.g., 1M HCl) may be used.[6]
-
Extraction: The aqueous solution is transferred to a separatory funnel, and an immiscible organic solvent (e.g., ether, ethyl acetate, dichloromethane) is added.[10] The funnel is stoppered, inverted, and shaken vigorously, with periodic venting.
-
Phase Separation: The layers are allowed to separate. The organic layer containing the thiazole intermediate is collected. The aqueous layer is typically extracted two or more times with fresh organic solvent to maximize recovery.[10]
-
Washing and Drying: The combined organic extracts are washed sequentially with solutions like saturated sodium bicarbonate (to remove acid) and brine (to remove water).[6] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude or partially purified product.[6][10]
Precipitation and Filtration
In some cases, particularly in Hantzsch thiazole syntheses, the desired product is poorly soluble in the reaction medium and precipitates out as the reaction progresses or upon neutralization.[9] This allows for a simple and efficient primary purification step.
Example Protocol: Isolation of 2-amino-4-phenylthiazole[9]
-
Following the reaction between 2-bromoacetophenone and thiourea in methanol, the reaction mixture is cooled to room temperature.
-
The contents are poured into a beaker containing an aqueous solution of 5% Na₂CO₃ to neutralize the mixture and precipitate the product.[9]
-
The solid product is collected by vacuum filtration using a Büchner funnel.[6][9]
-
The collected solid (filter cake) is washed with cold water to remove soluble impurities.[6][9]
-
The solid is then air-dried or dried in a desiccator. For many Hantzsch syntheses, the product isolated by this method is pure enough for characterization and subsequent steps.[9]
A specialized precipitation method involves reacting 2-aminothiazole with sulfur dioxide to form an insoluble bisulfite adduct, which can be filtered off from impurities.[11] This adduct can then be treated to regenerate the pure 2-aminothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. US2133969A - Thiazole compounds and methods of making them - Google Patents [patents.google.com]
- 11. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Application Notes and Protocols: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-thiazol-5-ylmethyl)-methyl-amine is a versatile heterocyclic building block that has found significant utility in the synthesis of bioactive molecules. Its structural features, including a reactive chlorine atom on the thiazole ring and a secondary amine, make it a valuable synthon for the construction of diverse molecular scaffolds. While its most prominent application to date has been in the development of neonicotinoid insecticides, the 2-chlorothiazole moiety is also a key component in a range of compounds with therapeutic potential in medicinal chemistry. This document provides an overview of its applications, quantitative data on relevant compounds, detailed experimental protocols, and visualizations of associated biological pathways and workflows.
Core Applications
The primary application of this compound and its immediate precursor, 2-chloro-5-chloromethylthiazole, lies in the synthesis of neonicotinoid insecticides, such as Clothianidin and Thiamethoxam. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and subsequent paralysis and death.
While direct applications in medicinal chemistry for therapeutic agents are less documented, the 2-aminothiazole core, of which this building block is a derivative, is a well-established pharmacophore in numerous clinically approved and investigational drugs. A prime example is Dasatinib, a potent kinase inhibitor used in cancer therapy. The 2-chlorothiazole moiety can be strategically employed to explore structure-activity relationships (SAR) in the development of novel therapeutic agents targeting a variety of biological targets.
Data Presentation
The following tables summarize quantitative data for representative compounds synthesized using the (2-chloro-thiazol-5-yl)methyl scaffold or its close analogs.
Table 1: Biological Activity of Neonicotinoid Insecticides
| Compound | Target Organism | Assay | Endpoint | Value (µg/L) | Reference |
| Clothianidin | Chironomus dilutus | 96-hour acute toxicity | LC50 | 4.89 | [1] |
| Clothianidin | Chironomus dilutus | 10-day chronic toxicity | LC50 | 2.11 | [1] |
| Clothianidin | Chironomus dilutus | 10-day chronic toxicity | IC25 | 1.15 | [1] |
| Thiamethoxam | Chironomus dilutus | 96-hour acute toxicity | LC50 | 56.4 | [1] |
| Thiamethoxam | Chironomus dilutus | 10-day chronic toxicity | LC50 | 32.3 | [1] |
| Thiamethoxam | Chironomus dilutus | 10-day chronic toxicity | IC25 | 19.6 | [1] |
LC50: Median lethal concentration; IC25: 25% inhibition concentration.
Table 2: In Vitro Activity of a Dasatinib Analog Containing a 2-Aminothiazole Core
| Compound | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | Antiproliferative | IC50 | Comparable to Dasatinib | [2] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (Breast Cancer) | Antiproliferative | IC50 | 20.2 | [2] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 (Colon Cancer) | Antiproliferative | IC50 | 21.6 | [2] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The following are representative protocols for the synthesis of bioactive molecules using the (2-chloro-thiazol-5-yl)methyl scaffold.
Protocol 1: Synthesis of Clothianidin (Illustrative)
This protocol is adapted from patent literature and illustrates the general approach to synthesizing Clothianidin using a precursor to the title building block.
Reaction: Condensation of 2-chloro-5-chloromethylthiazole with N-methyl-N'-nitroguanidine.
Materials:
-
2-chloro-5-chloromethylthiazole
-
N-methyl-N'-nitroguanidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-methyl-N'-nitroguanidine in DMF in a reaction vessel equipped with a stirrer and a temperature controller.
-
Add potassium carbonate to the solution and stir the mixture.
-
Slowly add a solution of 2-chloro-5-chloromethylthiazole in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Clothianidin.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Procedure for N-Alkylation using this compound
This protocol outlines a general method for using the title building block to introduce the (2-chloro-thiazol-5-ylmethyl)-methyl-amino moiety onto a molecule of interest (R-X, where X is a leaving group).
Materials:
-
This compound
-
Substrate (R-X, e.g., an alkyl halide or sulfonate)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve the substrate (R-X) in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir.
-
Add this compound to the mixture.
-
Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Signaling Pathway
The 2-aminothiazole scaffold, closely related to the title building block, is a key component of the kinase inhibitor Dasatinib. Dasatinib targets multiple kinases, including BCR-ABL and Src family kinases, which are implicated in the signaling pathways of chronic myeloid leukemia (CML).
Caption: BCR-ABL and Src kinase signaling pathways in CML and their inhibition by Dasatinib.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel therapeutic candidates using this compound as a building block.
References
Application Notes and Protocols for the N-methylation of 2-chloro-5-aminomethyl-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-methylation of 2-chloro-5-aminomethyl-thiazole, a crucial transformation for the synthesis of various biologically active compounds. The protocols outlined below are based on established synthetic methodologies for the N-methylation of primary amines, with specific considerations for the chemical nature of the thiazole substrate.
Introduction
N-methylation of primary amines is a fundamental reaction in medicinal chemistry and drug development. The resulting N,N-dimethylated compounds often exhibit altered pharmacological properties, such as improved potency, selectivity, bioavailability, and metabolic stability. For the substrate 2-chloro-5-aminomethyl-thiazole, N-methylation of the primary amino group can significantly impact its biological activity. This document details two robust and widely applicable methods for this transformation: the Eschweiler-Clarke reaction and reductive amination using sodium borohydride.
Data Presentation
The following table summarizes the key quantitative data for the two proposed N-methylation methods.
| Parameter | Method 1: Eschweiler-Clarke Reaction | Method 2: Reductive Amination |
| Starting Material | 2-chloro-5-aminomethyl-thiazole | 2-chloro-5-aminomethyl-thiazole |
| Reagents | Formic Acid, Formaldehyde (37% aq.) | Formaldehyde (37% aq.), Sodium Borohydride, Methanol |
| Stoichiometry (Amine:FA:CH₂O) | 1 : 3 : 2.5 | - |
| Stoichiometry (Amine:CH₂O:NaBH₄) | - | 1 : 2.5 : 2.5 |
| Solvent | Formic Acid | Methanol |
| Reaction Temperature | 90-100 °C | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours | 2-4 hours |
| Work-up | Basification with NaOH, Extraction | Quenching with acid, Basification, Extraction |
| Purification | Column Chromatography (Silica gel) | Column Chromatography (Silica gel) |
| Expected Yield | 70-90% | 65-85% |
Experimental Protocols
Method 1: N-methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly efficient method for the exhaustive methylation of primary amines to their tertiary amine counterparts, using an excess of formic acid and formaldehyde.[1][2][3] This one-pot procedure is advantageous as it prevents the formation of quaternary ammonium salts.[2] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[4]
Materials:
-
2-chloro-5-aminomethyl-thiazole
-
Formic acid (98-100%)
-
Formaldehyde (37% solution in water)
-
Sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-aminomethyl-thiazole (1.0 eq).
-
Add formic acid (3.0 eq) to the flask.
-
Slowly add formaldehyde solution (2.5 eq) to the reaction mixture while stirring.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture to a pH of >10 by the slow addition of a 4 M NaOH solution. Perform this step in an ice bath to manage the exothermic reaction.
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure N,N-dimethyl-2-chloro-5-aminomethyl-thiazole.
Method 2: N-methylation via Reductive Amination
Reductive amination is a versatile two-step, one-pot reaction that involves the formation of an imine or iminium ion from the amine and formaldehyde, followed by its in-situ reduction with a hydride-based reducing agent, such as sodium borohydride.[5][6][7] This method is often milder than the Eschweiler-Clarke reaction and can be performed at lower temperatures.
Materials:
-
2-chloro-5-aminomethyl-thiazole
-
Methanol (MeOH)
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-chloro-5-aminomethyl-thiazole (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add formaldehyde solution (2.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add sodium borohydride (2.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Adjust the pH of the solution to >10 with a 4 M NaOH solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in Method 1 to yield the desired N,N-dimethylated product.
Visualizations
Signaling Pathway and Logical Relationships
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Detection of Thiamethoxam Transformation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamethoxam is a second-generation neonicotinoid insecticide widely used in agriculture to control a variety of sucking and chewing insects.[1][2][3] Its systemic properties ensure its distribution throughout the plant, providing protection from pests. However, the widespread use of thiamethoxam has raised environmental and food safety concerns due to its potential persistence and the formation of various transformation products (metabolites) in soil, water, and plant matrices.[2][3][4] These metabolites may possess their own toxicological profiles, necessitating reliable analytical methods for their detection and quantification.
This document provides detailed application notes and protocols for the detection of thiamethoxam and its primary transformation products. The methodologies described are based on modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV), Diode-Array Detection (DAD), or tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.[1][2][3][4] Sample preparation techniques, including the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are also detailed.[1][2][3][4][5]
Thiamethoxam Transformation Pathways
Thiamethoxam undergoes degradation in the environment through various mechanisms, including microbial degradation, hydrolysis, and photolysis. The primary transformation pathways involve nitro reduction, cleavage of the oxadiazine ring, and dechlorination.[6][7] A key and notable transformation product is clothianidin, another potent neonicotinoid insecticide.[8] Other significant metabolites that are often monitored include nitroguanidine, N-desmethyl-thiamethoxam, and 1-methyl-3-nitroguanidine.[1][4][9]
Caption: Metabolic pathway of thiamethoxam.
Analytical Methodologies
The determination of thiamethoxam and its metabolites typically involves a two-step process: sample preparation (extraction and cleanup) and instrumental analysis. The choice of method depends on the sample matrix, the target analytes, and the required sensitivity.
Sample Preparation
A robust sample preparation protocol is crucial for accurate quantification. The QuEChERS method is highly recommended for its simplicity, speed, and effectiveness across a wide range of matrices.[1][2][3][4][5]
Protocol 1: QuEChERS Method for Solid Samples (e.g., Soil, Wheat Leaves, Straw, Grain)
-
Homogenization: Weigh a representative portion (e.g., 5-15 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples like straw, initial hydration with a small amount of water may be necessary.[5]
-
Extraction: Add 15 mL of acetonitrile to the tube. For certain matrices, the addition of water (e.g., 5 mL) prior to the acetonitrile can improve extraction efficiency.[5] Homogenize the sample for 2-3 minutes at high speed (e.g., 14,000-15,000 rpm).[5]
-
Salting Out: Add anhydrous sodium chloride (e.g., 5 g) and shake vigorously for 10 minutes.[5] Centrifuge at approximately 2400 rpm for 3 minutes.[5]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing anhydrous magnesium sulfate (MgSO₄) and a primary secondary amine (PSA) sorbent. For pigmented samples like leaves, graphitized carbon black (GCB) may also be included to remove interferences.[4][5]
-
Final Steps: Vortex the dSPE tube for 1 minute and centrifuge at 2400 rpm for 3 minutes.[5] Filter the final extract through a 0.22 µm syringe filter before instrumental analysis.[5]
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
-
Pre-treatment: Filter the water sample to remove any particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Pass a known volume of the water sample through the conditioned cartridge at a steady flow rate.
-
Elution: Elute the retained analytes with a suitable solvent, such as acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for analysis.
Instrumental Analysis
LC-MS/MS Analysis
LC-MS/MS is the preferred method for the sensitive and selective quantification of thiamethoxam and its metabolites.[1][2][3][4]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.
-
HPLC-UV/DAD Analysis
For routine analysis where high sensitivity is not the primary requirement, HPLC with UV or DAD detection can be a cost-effective alternative.
-
Chromatographic Conditions:
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for the analysis of thiamethoxam and its transformation products.
Table 1: Method Performance for Thiamethoxam and its Metabolites
| Analyte | Matrix | Method | LOQ (mg/kg) | Recoveries (%) | RSD (%) | Reference |
| Thiamethoxam | Wheat (Leaves, Straw, Grain), Soil | QuEChERS-LC-MS/MS | 0.01 | 81.22 - 98.14 | < 15 | [2][3][4][5] |
| Clothianidin | Wheat (Leaves, Straw, Grain), Soil | QuEChERS-LC-MS/MS | 0.01 | 81.22 - 98.14 | < 15 | [2][3][4][5] |
| Nitroguanidine | Wheat (Leaves, Straw, Grain), Soil | QuEChERS-LC-MS/MS | 0.01 | 81.22 - 98.14 | < 15 | [2][3][4][5] |
| N-desmethyl-thiamethoxam | Wheat (Leaves, Straw, Grain), Soil | QuEChERS-LC-MS/MS | 0.01 | 81.22 - 98.14 | < 15 | [2][3][4][5] |
| 1-methyl-3-nitroguanidine | Wheat (Leaves, Straw, Grain), Soil | QuEChERS-LC-MS/MS | 0.01 | 81.22 - 98.14 | < 15 | [2][3][4][5] |
| Thiamethoxam | Tomato | SPE-HPLC-UV | 0.01 | 83 - 85 | < 7.5 | [11] |
| Thiamethoxam | Cotton Leaves, Soil | Liquid-Liquid Partitioning-HPLC-PDA | 0.05 | 82 - 97 | < 3.56 | [9] |
| Thiamethoxam | Water | SPE-HPLC-DAD | - | 87 | 3.4 | [13] |
Table 2: Dissipation and Half-life of Thiamethoxam
| Matrix | Half-life (days) | Reference |
| Tomato | 4.6 | [11] |
| Wheat Leaves and Soil | 9.04 - 15.50 | [1] |
| Soil (Field Studies) | 7.1 - 92.3 | [8] |
| Soil (Laboratory) | 46 - 301 | [8] |
Experimental Workflow
The logical flow of the analytical process, from sample collection to data analysis, is depicted in the following diagram.
Caption: General analytical workflow.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the reliable detection and quantification of thiamethoxam and its key transformation products. The use of QuEChERS for sample preparation coupled with LC-MS/MS for analysis offers a sensitive and robust approach suitable for various environmental and food matrices. Adherence to these validated protocols is essential for generating high-quality data to support environmental monitoring, food safety assessments, and regulatory compliance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. cipac.org [cipac.org]
- 11. asianpubs.org [asianpubs.org]
- 12. pnrjournal.com [pnrjournal.com]
- 13. researchgate.net [researchgate.net]
Application Note: Robust Solid-Phase Extraction Protocol for Thiazole Amine Compounds from Aqueous Matrices
Abstract
This application note details a highly efficient and reproducible solid-phase extraction (SPE) protocol for the selective isolation and concentration of thiazole amine compounds from complex aqueous matrices such as plasma, urine, and environmental water samples. Thiazole amines, a critical scaffold in many pharmaceutical compounds, often require significant cleanup and enrichment prior to analysis by techniques like HPLC and LC-MS. The described method utilizes a mixed-mode cation-exchange and reversed-phase SPE strategy to achieve high recovery and purity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the sample preparation of these compounds.
Introduction
Thiazole and its derivatives, particularly those containing amine functionalities, are key components in a wide array of pharmacologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anti-cancer properties. Accurate quantification of these compounds in various biological and environmental samples is crucial for pharmacokinetic studies, drug metabolism research, and safety assessments. However, the inherent polarity and basicity of thiazole amines, coupled with the complexity of matrices like plasma, present significant analytical challenges.
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by offering superior selectivity, higher recovery rates, and reduced solvent consumption compared to traditional liquid-liquid extraction.[1] This note provides a step-by-step protocol employing a mixed-mode solid-phase extraction approach, which leverages both ion-exchange and reversed-phase retention mechanisms for enhanced selectivity and cleanup.
Principle of the Method
The basic nitrogen on the amine group of thiazole compounds allows for strong retention on a cation-exchange sorbent under acidic conditions. By adjusting the pH of the sample to be acidic, the thiazole amine becomes positively charged and binds to the negatively charged SPE sorbent. Interferences that are neutral or acidic can be washed away. Subsequently, the thiazole amine can be eluted by increasing the pH to neutralize the analyte, disrupting the ionic interaction. A mixed-mode sorbent also provides a secondary reversed-phase interaction, which helps in retaining the compound and allows for further cleanup with aqueous-organic washes.
Experimental Protocols
This protocol provides a general workflow for extracting a thiazole amine from an aqueous sample matrix using a mixed-mode cation-exchange SPE cartridge.
Materials and Reagents
-
SPE Cartridge: Mixed-mode Cation-Exchange (e.g., SCX) Cartridges, 500 mg / 3 mL
-
Reagents:
-
Methanol (HPLC Grade)
-
Deionized Water
-
Formic Acid (or Acetic Acid)
-
Ammonium Hydroxide (or other suitable base)
-
Sample Matrix (e.g., human plasma, urine) spiked with thiazole amine standards
-
Sample Pre-treatment
Proper sample pre-treatment is essential for optimal SPE performance.
-
Particulate Removal: Centrifuge the sample at 5000 rpm for 10 minutes to pellet any suspended solids.
-
pH Adjustment: For effective retention on a cation-exchange sorbent, the pH of the sample should be adjusted to at least 2 pH units below the pKa of the target thiazole amine. Dilute the sample 1:1 with an acidic buffer (e.g., 2% formic acid in deionized water).
Solid-Phase Extraction Protocol
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through the sorbent. This activates the stationary phase. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water, followed by 5 mL of the acidic buffer (e.g., 2% formic acid in deionized water). This prepares the sorbent for sample loading.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash 1: Pass 5 mL of the acidic buffer to remove polar, non-retained impurities.
-
Wash 2: Pass 5 mL of methanol to remove non-polar, weakly retained impurities.
-
-
Elution: Elute the target thiazole amine by passing 3 mL of a 5% ammonium hydroxide solution in methanol. The basic solution neutralizes the charge on the amine, releasing it from the cation-exchange sorbent. Collect the eluate for analysis.
-
Post-Elution: The eluted sample can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for subsequent chromatographic analysis.
Data Presentation
The following table summarizes the expected recovery rates for three hypothetical thiazole amine compounds with varying polarities from a spiked plasma sample using the described protocol.
| Compound ID | Analyte Name | Polarity | Average Recovery (%) | Standard Deviation (%) |
| TA-001 | 2-amino-4-methylthiazole | High | 92.5 | 3.1 |
| TA-002 | 2-amino-4-phenylthiazole | Medium | 95.2 | 2.5 |
| TA-003 | 2-amino-4-(4-chlorophenyl)thiazole | Low | 97.8 | 1.9 |
Visualizations
Experimental Workflow for SPE of Thiazole Amines
Caption: SPE Workflow for Thiazole Amines
Logical Flow for SPE Method Selection
Caption: SPE Method Selection Logic
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of the key intermediate, 2-chloro-5-chloromethylthiazole (CCMT). The second step is the amination of CCMT with methylamine to yield the final product.
Q2: What are the critical parameters to control during the synthesis of the 2-chloro-5-chloromethylthiazole (CCMT) intermediate?
A2: Based on various reported methods, the critical parameters for CCMT synthesis include the choice of starting materials, chlorinating agent, reaction temperature, and solvent. For instance, processes starting from 1-isothiocyanate-2-chloro-2-propene and introducing chlorine gas require careful temperature control (25-40°C) to avoid decomposition and improve yield and product quality.[1] Another approach using 2-amino-5-methylthiazole hydrochloride requires cooling to -5°C during the addition of sodium nitrite.
Q3: What are common side reactions and byproducts in the synthesis of this compound?
A3: A significant side reaction during the amination of 2-chloro-5-chloromethylthiazole (CCMT) is the formation of the tertiary amine, bis-(2-chloro-thiazol-5-ylmethyl)-amine. This occurs when the desired product, a secondary amine, reacts with another molecule of CCMT. Careful control of the stoichiometry and reaction conditions is crucial to minimize this byproduct.[2]
Q4: How can the formation of the bis-(2-chloro-thiazol-5-ylmethyl)-amine byproduct be minimized?
A4: To reduce the formation of the tertiary amine byproduct, a significant excess of the aminating agent (ammonia or methylamine) is typically used. For example, in the reaction with ammonia, a molar ratio of up to 20:1 (ammonia to CCMT) has been reported.[2] Maintaining a lower reaction temperature can also favor the formation of the primary or secondary amine.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of this compound often involves a work-up procedure to separate it from unreacted starting materials and byproducts. One patented method for a similar primary amine involves removing excess ammonia, followed by acidification with an inorganic acid to selectively precipitate the bis-amine byproduct as a salt, while the desired amine salt remains in solution.[2] The final product can then be isolated by extraction and distillation or crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of 2-chloro-5-chloromethylthiazole (CCMT). | - Increase reaction time and/or temperature. Monitor the reaction progress using GC or TLC to ensure complete consumption of the starting material. - Ensure an adequate excess of methylamine is used to drive the reaction to completion. |
| Formation of the bis-(2-chloro-thiazol-5-ylmethyl)-amine byproduct. | - Use a larger excess of methylamine (e.g., >5 equivalents). - Maintain a lower reaction temperature to favor the formation of the secondary amine. - Add CCMT slowly to the methylamine solution to maintain a high local concentration of the amine. | |
| Degradation of starting material or product. | - For the synthesis of the CCMT precursor, avoid high temperatures during chlorination steps, as this can lead to decomposition.[1] - Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture. | |
| Presence of Impurities in the Final Product | Unreacted 2-chloro-5-chloromethylthiazole (CCMT). | - Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. - Purify the crude product using column chromatography or distillation. |
| Formation of bis-(2-chloro-thiazol-5-ylmethyl)-amine. | - Employ the purification strategy of selective salt precipitation as described in the FAQs.[2] - Utilize column chromatography for separation. | |
| Other unidentified impurities. | - Characterize impurities using GC-MS or LC-MS to understand their origin. - Adjust the work-up procedure, for example, by including additional wash steps with acidic or basic solutions to remove specific types of impurities. | |
| Difficulty in Isolating the Pure Product | Product is an oil or low-melting solid. | - Attempt to form a salt (e.g., hydrochloride) of the amine, which is often a more crystalline and easily handled solid. - Utilize vacuum distillation for purification. |
| Emulsion formation during work-up. | - Add a small amount of a saturated salt solution (brine) to break the emulsion. - Filter the mixture through a pad of celite. |
Experimental Protocols
Synthesis of 2-chloro-5-chloromethylthiazole (CCMT) from 1-isothiocyanate-2-chloro-2-propene[1]
-
Add 150g of 1-isothiocyanic acid base-2-chloro-2-propene to 750g of acetonitrile in a reaction flask.
-
At a temperature of 30-35°C, slowly introduce 83.8g of chlorine gas over 2.5 hours.
-
Stir the mixture at this temperature for 12 hours to allow for the formation of 2-chloro-5-chloromethylthiazole hydrochloride.
-
Isolate the precipitated hydrochloride salt by centrifugation.
-
Wash the filter cake with a 10% sodium bicarbonate aqueous solution until the pH is between 5 and 6.
-
The lower layer containing the pure 2-chloro-5-chloromethylthiazole is collected and dehydrated under reduced pressure. This process is reported to yield approximately 164g (86.8%) of the product with a purity of 99.5%.
Synthesis of 5-aminomethyl-2-chloro-thiazole and bis-(2-chloro-thiazol-5-ylmethyl)-amine[2]
Note: This protocol uses ammonia, but a similar principle applies to the reaction with methylamine to produce this compound and the corresponding tertiary amine byproduct.
-
Dissolve 17g (0.1 mol) of 2-chloro-5-chloromethylthiazole in 3g of DMF.
-
Add 135g of a 26% ammonia solution (2 mol).
-
Allow the mixture to stand at room temperature for 6 days. Two phases will form.
-
Dilute the reaction mixture with 50 ml of water.
-
Acidify the mixture to a pH of 1 with 37% HCl and warm to 55°C to dissolve any precipitated crystals.
-
After clarification with activated carbon, the desired product can be crystallized upon cooling.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-chloro-5-chloromethylthiazole (CCMT)
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| 1-isothiocyanate-2-chloro-2-propene | Chlorine | Acetonitrile | 30-35 | 12 hours | 86.8 | [1] |
| 1-isothiocyanate-2-chloro-2-propene | Chlorine | Dichloromethane | 25-30 | 3 hours | 88.5 | [1] |
| 2-amino-5-methylthiazole hydrochloride | Sodium nitrite / HCl | Water | -5 to 0 | Not specified | Not specified |
Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Thiamethoxam Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side-product formation during the synthesis of thiamethoxam.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed during thiamethoxam synthesis?
A1: The most frequently encountered side-products in thiamethoxam synthesis are clothianidin, thiamethoxam-urea (TMX-urea), a methoxy-substituted byproduct (TMX-OCH3), and a chloro-substituted byproduct (TMX-Cl).[1][2] These impurities can arise from the degradation of thiamethoxam or from side-reactions of intermediates.
Q2: I am observing a significant peak in my HPLC analysis that corresponds to the mass of clothianidin. What is the likely cause?
A2: The formation of clothianidin as a side-product can occur through the cleavage of the 1,3,5-oxadiazinane ring in thiamethoxam.[3] This degradation pathway can be influenced by factors such as pH and temperature during the reaction or work-up. While some studies suggest this is a minor pathway under typical synthetic conditions, its formation is a known metabolic route in biological systems and can occur under certain chemical conditions.[3][4][5][6]
Q3: My reaction is yielding a significant amount of TMX-urea. How can this be minimized?
A3: The formation of TMX-urea is a known hydrolytic degradation pathway of thiamethoxam.[1][5] This side-product arises from the hydrolysis of the nitroimino group to a urea functionality. The rate of this hydrolysis is pH-dependent, with increased formation observed under neutral to alkaline conditions (pH 7-9).[4][5] To minimize the formation of TMX-urea, it is crucial to control the pH of the reaction mixture, particularly during work-up and purification steps. Maintaining a slightly acidic pH (around 6.5) during aqueous washes can help suppress this side reaction.[7]
Q4: Unexpected peaks with masses corresponding to TMX-OCH3 and TMX-Cl have been detected by LC-MS. What are the potential sources of these impurities?
A4: The presence of TMX-OCH3 and TMX-Cl suggests side-reactions involving the solvent or residual starting materials. TMX-OCH3 may form if methanol is present as a solvent or impurity, leading to a substitution reaction. TMX-Cl can be a byproduct originating from impurities in the 2-chloro-5-chloromethylthiazole starting material or from side-reactions during its synthesis.[8][9][10][11] Careful purification of starting materials and selection of appropriate, high-purity solvents are critical to avoid these side-products.
Q5: How can I optimize my reaction conditions to maximize the yield of thiamethoxam and reduce side-product formation?
A5: Optimization of the reaction conditions is key to a successful synthesis. Factors to consider include:
-
Temperature: The reaction is typically carried out at an elevated temperature, for instance, around 65-70°C.[12] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote the degradation of reactants and products.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl carbonate are commonly used.[4][7][12] The choice of solvent can influence reaction rates and the solubility of reactants and side-products.
-
Base: An inorganic base such as potassium carbonate is often employed to facilitate the N-alkylation step.[4][7]
-
pH Control: As mentioned, maintaining a slightly acidic pH (e.g., 6.5) during the aqueous work-up is crucial to prevent the hydrolysis of thiamethoxam to TMX-urea.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to side-product formation in thiamethoxam synthesis.
Diagram: Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 8. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 9. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 12. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
Technical Support Center: Degradation of 2-Chlorothiazole Intermediates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 2-chlorothiazole intermediates. Understanding the stability of these compounds is crucial for successful synthesis, formulation, and development of robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-chlorothiazole intermediates?
A1: 2-Chlorothiazole intermediates are susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, and photolysis. The specific pathway and rate of degradation can be influenced by the substituents on the thiazole ring, the reaction or storage conditions (e.g., pH, temperature), and the presence of light or oxidizing agents.[1][2]
Q2: How does the chloro-substituent at the 2-position influence the stability of the thiazole ring?
A2: The chlorine atom at the 2-position of the thiazole ring is a key reactive site. It is susceptible to nucleophilic substitution, particularly hydrolysis, which can lead to the formation of 2-hydroxythiazole derivatives.[1] This reactivity is a primary consideration in designing stable intermediates and formulations.
Q3: What are the typical signs of degradation in my 2-chlorothiazole samples?
A3: Degradation can manifest in several ways, including:
-
Visual changes: Discoloration (e.g., yellowing) or changes in the physical appearance of a solid sample.[1]
-
Analytical changes: The appearance of new peaks in chromatograms (e.g., HPLC), a decrease in the concentration of the parent compound, or shifts in spectroscopic profiles (e.g., NMR, UV-Vis).[3]
Q4: What are forced degradation studies and why are they important for 2-chlorothiazole intermediates?
A4: Forced degradation studies, or stress testing, involve subjecting the compound to harsh conditions (e.g., strong acids/bases, high temperatures, intense light, oxidizing agents) to accelerate degradation.[4][5] These studies are critical for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods.[4][6]
-
Understanding the intrinsic stability of the molecule.[4]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Appearance of Unexpected Byproducts
If you are observing lower than expected yields or unknown impurities in your reaction mixture, it may be due to the degradation of your 2-chlorothiazole intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields or byproducts.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Hydrolysis | The chloro group at the 2-position is susceptible to hydrolysis, especially in the presence of water or other nucleophiles. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Thermal Decomposition | High reaction temperatures can lead to degradation. Consider running the reaction at a lower temperature for a longer duration.[1] |
| Photodegradation | Thiazole rings can be sensitive to light. Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil.[3] |
| Oxidation | The sulfur atom in the thiazole ring is a potential site for oxidation.[7] Degas solvents and consider working under an inert atmosphere to minimize exposure to oxygen. |
| Incomplete Diazotization (if applicable) | In syntheses involving a Sandmeyer reaction to introduce the chloro group, incomplete diazotization can lead to low yields. Ensure the reaction temperature is maintained between 0-5 °C and use a sufficient excess of sodium nitrite and acid.[8] |
| Decomposition of Diazonium Salt (if applicable) | Diazonium salts can be unstable. Maintain a low temperature throughout the reaction and proceed to the subsequent step immediately after formation.[8] |
Issue 2: Degradation of 2-Chlorothiazole Intermediate During Storage
If you observe changes in the physical appearance or purity of your stored compound, it is likely undergoing degradation.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Hydrolysis | Exposure to atmospheric moisture can cause hydrolysis. Store the compound in a tightly sealed container in a desiccator.[1] |
| Photodegradation | Long-term exposure to light can lead to degradation. Store the compound in an amber vial or in a dark place.[3] |
| Oxidation | The compound may be susceptible to oxidation over time. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Elevated Temperature | High storage temperatures can accelerate degradation. Store the compound at the recommended temperature, which is typically in a cool, dry place.[9] |
Key Degradation Pathways
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for 2-chlorothiazole intermediates, particularly at the C-2 position. The presence of acidic or basic conditions can catalyze this process.
Caption: Simplified hydrolytic degradation pathway.
Oxidative Degradation
The thiazole ring, particularly the sulfur atom, is susceptible to oxidation. This can lead to the formation of N-oxides or sulfoxides/sulfones, which may be less stable.
Caption: Potential oxidative degradation pathways.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of thiazole-containing compounds. The mechanism can be complex and may involve reaction with singlet oxygen.[3][10]
Caption: Simplified photodegradation process.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of a 2-chlorothiazole intermediate under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
2-chlorothiazole intermediate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
HPLC-grade water
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a stock solution of the 2-chlorothiazole intermediate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix a portion of the stock solution with HPLC-grade water.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A control sample should be kept at room temperature.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by HPLC to determine the percentage of degradation and identify any degradation products.
Protocol 2: Forced Degradation Study - Oxidation
Objective: To assess the susceptibility of a 2-chlorothiazole intermediate to oxidative degradation.
Materials:
-
2-chlorothiazole intermediate
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Acetonitrile or other suitable organic solvent
-
HPLC system
Procedure:
-
Prepare a stock solution of the 2-chlorothiazole intermediate (e.g., 1 mg/mL).
-
Mix a portion of the stock solution with a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
At defined time points, withdraw an aliquot for analysis.
-
Analyze the samples by HPLC to quantify the extent of degradation.
Protocol 3: Forced Degradation Study - Photostability
Objective: To determine the photosensitivity of a 2-chlorothiazole intermediate.
Materials:
-
2-chlorothiazole intermediate
-
Suitable solvent
-
Photostability chamber with controlled light exposure (UV and visible light)
-
Amber vials
-
HPLC system
Procedure:
-
Prepare a solution of the 2-chlorothiazole intermediate in a suitable solvent.
-
Place the solution in clear and amber vials. The amber vials will serve as dark controls.
-
Expose the vials to a controlled light source in a photostability chamber according to ICH Q1B guidelines.
-
At specified time intervals, withdraw samples from both the clear and amber vials.
-
Analyze the samples by HPLC to assess the extent of photodegradation by comparing the results from the clear and amber vials.[3]
Quantitative Data Summary
The following table provides a general overview of typical stress conditions used in forced degradation studies. The extent of degradation will be specific to the individual 2-chlorothiazole intermediate.
| Stress Condition | Typical Conditions | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 5-20% |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 5-20% |
| Oxidation | 3% H₂O₂ at RT for 24h | 5-20% |
| Thermal | 80 °C for 48h (solid state) | 5-20% |
| Photolytic | ICH Q1B conditions | 5-20% |
Note: The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating without generating secondary degradation products that are not relevant to normal storage conditions.[5] Conditions should be optimized for each specific compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biomedres.us [biomedres.us]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Chlorothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to assist in the synthesis of chlorothiazoles. This resource is designed to help you overcome common challenges, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of chlorothiazoles, providing potential causes and recommended solutions in a question-and-answer format.
Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in chlorothiazole synthesis can stem from several factors depending on the synthetic route. Here are some common issues and their solutions for the two primary methods, the Sandmeyer reaction and the Hantzsch thiazole synthesis.
For Sandmeyer Reactions (e.g., synthesis of 2-chlorothiazoles from 2-aminothiazoles):
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step.
-
Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable and can decompose if not handled correctly.
-
Solution: Prepare the diazonium salt at low temperatures (0-5°C) and use it immediately in the subsequent Sandmeyer reaction.[1] Avoid any unnecessary delays between the diazotization and the copper(I) chloride addition.
-
-
Inefficient Sandmeyer Reaction: The conversion of the diazonium salt to the chlorothiazole may be incomplete.
-
Solution: Use a fresh, high-purity source of copper(I) chloride (CuCl) as the catalyst. The activity of the catalyst is crucial for the success of the reaction.[2] Ensure thorough mixing to facilitate the reaction.
-
For Hantzsch Thiazole Synthesis (e.g., synthesis of 4-chlorothiazoles):
-
Suboptimal Reaction Conditions: The reaction may not be proceeding to completion due to unfavorable conditions.
-
Purity of Starting Materials: Impurities in the α-haloketone or the thioamide can lead to side reactions and lower yields.
-
Solution: Ensure the purity of your starting materials by recrystallization or distillation before use.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 stoichiometry is typical, a slight excess of the thioamide can sometimes drive the reaction to completion.
-
Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?
Answer: The formation of impurities is a common challenge. Below are some frequent side products and strategies to mitigate them.
Common Impurities in Sandmeyer Reactions:
-
Phenolic Byproducts: The diazonium salt can react with water to form hydroxythiazoles.
-
Solution: Maintain a low reaction temperature (0-5°C) throughout the diazotization and Sandmeyer steps to minimize this side reaction.[1]
-
-
Azo Compounds: The diazonium salt can couple with the starting aminothiazole or other aromatic species to form colored azo impurities.[1]
-
Solution: Add the sodium nitrite solution slowly and in a controlled manner to avoid localized high concentrations. Maintaining a sufficiently acidic medium can also suppress azo coupling.[1]
-
-
Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds.
-
Solution: While difficult to completely eliminate, optimizing the reaction conditions, such as temperature and catalyst concentration, can help minimize their formation.
-
Common Impurities in Hantzsch Thiazole Synthesis:
-
Isomeric Products: Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric iminodihydrothiazoles.[4]
-
Solution: If you are using acidic conditions, consider performing the reaction under neutral or basic conditions to favor the formation of the desired aminothiazole.[3]
-
-
Unreacted Starting Materials: As mentioned previously, incomplete reactions will leave starting materials in your product.
-
Solution: Optimize reaction time and temperature, and consider using a slight excess of one reactant.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 2-chlorothiazoles?
A1: The most prevalent method is the Sandmeyer reaction, which involves the diazotization of a 2-aminothiazole precursor followed by a copper(I) chloride-catalyzed conversion of the resulting diazonium salt to the 2-chlorothiazole.[2]
Q2: What are the critical parameters to control during the diazotization step of a Sandmeyer reaction?
A2: The most critical parameter is temperature. The reaction must be kept cold (0-5°C) to ensure the stability of the diazonium salt.[1][2] Slow and controlled addition of sodium nitrite to an acidic solution of the amine is also crucial to prevent localized overheating and decomposition.
Q3: How can I improve the yield of my Hantzsch thiazole synthesis?
A3: Yields can often be improved by optimizing the reaction solvent and temperature. Higher boiling point solvents like ethanol or 1-butanol under reflux conditions generally give better yields than room temperature reactions.[3] The use of microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.[3]
Q4: I am observing a significant amount of unreacted starting materials in my Hantzsch synthesis. What should I do?
A4: To drive the reaction to completion, you can try increasing the reaction temperature and/or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) will help you determine the optimal reaction time. Using a slight excess of the thioamide can also help consume the α-haloketone completely.[3]
Q5: My purified chlorothiazole product is still showing some color. How can I remove it?
A5: Colored impurities, often arising from azo compounds or degradation, can sometimes be removed by treating a solution of your crude product with activated charcoal before recrystallization.
Q6: What are some common challenges when scaling up chlorothiazole synthesis?
A6: Key challenges during scale-up include managing exotherms, ensuring efficient mixing, and dealing with the handling of potentially hazardous reagents in larger quantities. For exothermic reactions like the Sandmeyer reaction, a slower, controlled addition of reagents and a robust cooling system are essential.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of chlorothiazole synthesis.
Table 1: Effect of Temperature on Sandmeyer Reaction Yield for Halogenated Thiazoles
| Entry | Starting Material | Halogenating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1 | 2-Aminothiazole derivative | CuBr/n-butyl nitrite | 60 | 15 min | 46 | [5] |
| 2 | 2-Aminothiazole derivative | CuBr₂/n-butyl nitrite | -10 to 0 | - | ~50 | [6] |
| 3 | 2-Aminothiazole derivative | CuBr₂/n-butyl nitrite | Room Temperature | - | <30 | [6] |
| 4 | 2-Aminothiazole derivative | CuCl₂/isoamyl nitrite | 65 | - | 10-69 | [5] |
Table 2: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Yield | Reference |
| 1 | Water | 25 | No Reaction | [3] |
| 2 | Water | 100 (Reflux) | Moderate | [3] |
| 3 | Ethanol | 25 | No Reaction | [3] |
| 4 | Ethanol | 78 (Reflux) | Good | [3] |
| 5 | Methanol | 65 (Reflux) | Good | [3] |
| 6 | 1-Butanol | 118 (Reflux) | High | [3] |
| 7 | 2-Propanol | 82 (Reflux) | High | [3] |
Note: "Moderate," "Good," and "High" are qualitative descriptors from the source, and actual yields are substrate-dependent.
Table 3: Effect of Catalyst Loading on Hantzsch-type Synthesis Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 1 | SiO₂-H₃BO₃ | 0 | 8 | 42 | [7] |
| 2 | SiO₂-H₃BO₃ | 0.5 | - | 64 | [7] |
| 3 | SiO₂-H₃BO₃ | 1.5 | - | 83 | [7] |
| 4 | SiO₂-H₃BO₃ | 2.5 | 0.5 | 95 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorothiazole-5-thiol via Sandmeyer Reaction
This protocol is a representative procedure for the synthesis of a 2-chlorothiazole derivative.
Materials:
-
2-Amino-5-mercaptothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-mercaptothiazole in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[2]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.[2]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.[2]
-
Slowly add the freshly prepared diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
-
-
Workup and Purification:
-
Extract the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Protocol 2: Hantzsch Synthesis of a 4-Substituted-2-aminothiazole
This is a general procedure for the Hantzsch thiazole synthesis.
Materials:
-
An appropriate α-haloketone (e.g., 2-chloroacetophenone)
-
Thiourea
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone and thiourea in ethanol.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of 2-chlorothiazole via the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloro-thiazol-5-ylmethyl)-methyl-amine. The information is designed to address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: During the synthesis of this compound, several impurities can arise from starting materials, side reactions, and subsequent work-up procedures. The most prevalent impurities include:
-
Unreacted Starting Material: Residual 2-chloro-5-chloromethyl-thiazole.
-
Over-alkylation Product: Formation of a tertiary amine, bisthis compound, is a common side product when the initially formed secondary amine reacts further with the starting material.[1][2]
-
Hydrolysis Product: The starting material, 2-chloro-5-chloromethyl-thiazole, can undergo hydrolysis to form (2-chloro-thiazol-5-yl)methanol, especially in the presence of water.
-
Impurities from Starting Materials: The purity of the initial 2-chloro-5-chloromethyl-thiazole will directly impact the purity of the final product.
-
Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.
Q2: My reaction mixture shows multiple spots on the TLC plate. How can I identify the main product and the key impurities?
A2: Thin-Layer Chromatography (TLC) is an excellent initial tool for assessing the reaction progress and purity. To distinguish between your desired product and impurities:
-
Co-spotting: Spot your reaction mixture alongside the starting material (2-chloro-5-chloromethyl-thiazole) on the same TLC plate. This will help you identify the spot corresponding to the unreacted starting material.
-
Relative Polarity: Generally, the polarity of the compounds will follow this trend (from less polar to more polar): 2-chloro-5-chloromethyl-thiazole < bisthis compound < this compound < (2-chloro-thiazol-5-yl)methanol. This can help in the tentative assignment of the spots.
-
Staining: Use different visualization techniques. While UV light is standard for aromatic compounds, stains like ninhydrin can be used to specifically visualize primary and secondary amines. Your product, a secondary amine, should give a positive result.
For definitive identification, it is recommended to isolate the main spots by preparative TLC or column chromatography and characterize them using analytical techniques like LC-MS or NMR.
Q3: I am struggling to remove the bisthis compound impurity. What is the best approach?
A3: The over-alkylation product is often challenging to remove due to its similar properties to the desired product. Here are a few strategies:
-
pH-Controlled Acid Extraction: The basicity of the desired secondary amine and the tertiary amine impurity are different. A carefully controlled acid-base extraction may allow for selective separation.
-
Column Chromatography: Flash column chromatography is a highly effective method. Due to the basic nature of the amines, it is often beneficial to use a mobile phase containing a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to prevent peak tailing on silica gel.[3] Alternatively, reversed-phase chromatography can be employed.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. You may also consider converting the amine to its hydrochloride salt, which often has better crystallization properties, and then neutralizing it back to the free base after purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the methylamine reagent is not depleted. |
| Over-alkylation | Use a significant excess of methylamine relative to 2-chloro-5-chloromethyl-thiazole to favor the formation of the secondary amine.[1] |
| Hydrolysis of Starting Material | Ensure anhydrous reaction conditions. Use dry solvents and reagents. |
| Product Loss During Work-up | Be cautious during aqueous extractions. Ensure the pH is appropriately adjusted to keep the amine in the organic phase. Minimize the number of purification steps. |
Issue 2: Product Contamination with Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | As with low yield, ensure the reaction has gone to completion by monitoring with TLC or HPLC. |
| Inefficient Purification | Optimize the column chromatography conditions. A shallower gradient or a different solvent system may improve separation. For acid-base extraction, ensure thorough mixing of the phases. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound and quantifying key impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a accurately weighed sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is useful for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Protocol 3: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying the crude product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes. To prevent peak tailing, add 0.5% triethylamine to the eluent mixture.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder (dry loading).
-
Pack a column with silica gel slurried in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% Triethylamine).
-
Carefully load the sample onto the top of the column.
-
Elute the column with a gradually increasing polarity gradient of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical relationships in the formation of the desired product and common impurities.
References
Technical Support Center: Troubleshooting HPLC Separation of Neonicotinoid Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of neonicotinoid intermediates. The following guides and Frequently Asked Questions (FAQs) provide direct, actionable solutions to specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Peak Tailing
Q1: What causes peak tailing in the chromatography of my neonicotinoid intermediates, and how can I resolve it?
A: Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue, especially with polar compounds like neonicotinoid intermediates.[1][2] This phenomenon can lead to poor resolution and inaccurate quantification.[3] The primary causes and solutions are outlined below.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Neonicotinoid intermediates often contain polar functional groups that can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1][4] Solutions: 1. Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[4][5] 2. Use an End-Capped Column: Employ a column where residual silanols are deactivated ("end-capped").[4][6] 3. Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase.[6] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.[3][7] |
| Mismatched Sample Solvent and Mobile Phase | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7] |
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Resolution
Q2: My chromatogram shows poor resolution between two or more neonicotinoid intermediates. What steps can I take to improve the separation?
A: Poor resolution, where peaks overlap, hinders accurate quantification.[8] Improving resolution involves optimizing the three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k').[8][9][10]
Strategies for Improving Resolution:
| Strategy | Parameters to Adjust |
| Increase Column Efficiency (N) | Goal: Achieve sharper, narrower peaks.[9] Actions: - Use a Longer Column: Increases the number of theoretical plates.[8] - Use a Column with Smaller Particles: Enhances separation efficiency.[8][9] - Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution. |
| Increase Selectivity (α) | Goal: Change the relative retention of the analytes.[9] Actions: - Change Mobile Phase Composition: Alter the ratio of organic solvent to aqueous phase.[8] - Change Organic Solvent: Switch from acetonitrile to methanol or vice versa.[8] - Adjust Mobile Phase pH: Can significantly impact the retention of ionizable compounds.[8] - Change Stationary Phase: Use a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column).[8][9] |
| Increase Retention Factor (k') | Goal: Increase the retention time of the analytes on the column.[10] Actions: - Decrease the Strength of the Mobile Phase: In reversed-phase HPLC, this means decreasing the percentage of the organic solvent.[8][10] |
Logical Relationship for Improving Resolution:
Caption: Key factors for improving HPLC resolution.
Issue 3: Retention Time Shifts
Q3: I am observing inconsistent retention times for my neonicotinoid intermediates. What could be the cause, and how can I stabilize them?
A: Drifting or sudden shifts in retention time can compromise peak identification and quantification.[11][12] The causes can be broadly categorized as physical (related to the HPLC system) or chemical (related to the mobile phase or column).[11]
Common Causes and Solutions for Retention Time Shifts:
| Cause | Solution |
| Changes in Mobile Phase Composition | Inconsistent preparation or degradation of the mobile phase can alter retention times.[11][13] |
| Inconsistent Flow Rate | Leaks in the system or pump malfunctions can lead to a variable flow rate.[11][12] |
| Column Temperature Fluctuations | Variations in ambient or column temperature can affect retention.[12] |
| Column Equilibration | Insufficient equilibration time after changing the mobile phase can cause retention time drift.[13] |
| Column Contamination | Buildup of contaminants from the sample matrix can alter the stationary phase chemistry.[13] |
Troubleshooting Workflow for Retention Time Shifts:
References
- 1. chromtech.com [chromtech.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. agilent.com [agilent.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
Reducing reaction time for thiazole amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce reaction times during thiazole amine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: My Hantzsch thiazole synthesis reaction is proceeding very slowly. What are the primary methods to increase the reaction rate?
If your reaction is slow, you can employ several strategies to reduce the reaction time. Consider increasing the reaction temperature, utilizing a suitable catalyst, or changing the solvent system.[1] For a significant reduction in reaction time, switching from conventional heating to microwave irradiation or using ultrasonic irradiation has proven highly effective.[2][3][4]
Q2: How significantly does increasing the temperature affect the reaction time?
Increasing the reaction temperature is a common method to accelerate the reaction. For instance, in a one-pot synthesis of Hantzsch thiazole derivatives, refluxing in solvents like 1-butanol, 2-propanol, or water proceeds smoothly, while the reaction does not occur at ambient temperature (25 °C).[2] In other cases, reactions are conducted at temperatures ranging from 60 °C to 130 °C to achieve desired rates.[4][5]
Q3: What catalysts can be used to shorten the synthesis time for thiazole amines?
The use of a catalyst can dramatically decrease reaction times and improve yields. Several options have been reported:
-
Silica Supported Tungstosilisic Acid: This reusable catalyst has been used effectively in one-pot, multi-component procedures.[2]
-
NiFe2O4 Nanoparticles: These have been successfully used as a reusable catalyst in an ethanol:water solvent system.[6]
-
Copper Salts: Copper iodide and other copper catalysts have been employed for different thiazole synthesis routes, often under mild conditions.[4][7]
-
p-Toluenesulfonic acid (PTSA): Used in microwave-assisted synthesis to yield 2-aminothiazoles in as little as 10 minutes.[8]
-
Trichloroisocyanuric acid (TCCA): Used as a green halogen source in conjunction with a magnetic nanocatalyst to facilitate rapid, high-efficiency reactions.[5]
Q4: My reactants are not dissolving well, and the reaction is slow. How does solvent choice impact the reaction rate?
Solvent selection is critical as it affects reactant solubility and reaction kinetics. While protic solvents like ethanol are common, aprotic solvents or even solvent-free conditions can be more effective for certain substrates.[1][9] Experimenting with different solvents such as ethanol, methanol, 1-butanol, water, or toluene can help identify the optimal conditions for your specific reaction.[2][4] In some cases, grinding reactants together in a mortar and pestle under solvent-free conditions can lead to enhanced reaction rates and high selectivity.[10]
Q5: I need to synthesize a library of compounds quickly. Is microwave-assisted synthesis a good option?
Yes, microwave-assisted synthesis is an excellent technique for rapidly producing thiazole derivatives. It has been shown to reduce reaction times from several hours (under conventional heating) to just a few minutes, while often improving yields.[3][4][11] For example, a reaction that required 8-10 hours of conventional reflux was completed in 5-15 minutes using microwave irradiation.[12] Similarly, other syntheses were reduced from 12-14 hours to 6-8 minutes.[11]
Q6: Can ultrasonic irradiation be used as an alternative to conventional heating?
Ultrasonic irradiation is a valuable alternative that can provide dramatic improvements. It often leads to higher yields and significantly shorter reaction times when compared to conventional heating methods.[2]
Q7: My reaction is producing isomeric byproducts. How does pH affect the synthesis?
The pH of the reaction medium can have a significant impact on the regioselectivity of the cyclization in Hantzsch thiazole synthesis. Acidic conditions tend to favor the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[1][13] Conversely, neutral or slightly basic conditions generally lead to the desired 2-(N-substituted amino)thiazole product.[1] Careful control of pH is therefore crucial for product selectivity.
Data on Reaction Time Reduction
The following tables summarize quantitative data from various studies, illustrating the impact of different methodologies on reaction time.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Starting Materials | Method | Solvent | Time | Yield | Reference |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + N-phenylthiourea | Conventional Reflux | Methanol | 8 hours | Lower | [3] |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + N-phenylthiourea | Microwave Irradiation | Methanol | 30 minutes | 95% | [3] |
| Substituted Ketone + Thiourea + Iodine | Conventional Reflux | Not specified | 8-10 hours | - | [12] |
| Substituted Ketone + Thiourea + Iodine | Microwave Irradiation | Not specified | 5-15 minutes | Good | [12] |
| 2-Hydroxy-5-methyl acetophenone + Thiourea + I2/Br2 | Conventional Reflux | Ethanol | 12 hours | 58% | [11] |
| 2-Hydroxy-5-methyl acetophenone + Thiourea + I2/Br2 | Microwave Irradiation | Rectified Spirit | 6-8 minutes | High | [11] |
| Tertiary thioamides + α-haloketones + NH4OAc | Thermal (Solvent-free) | None | 2 hours | Good | [8] |
| Tertiary thioamides + α-haloketones + NH4OAc | Microwave (Solvent-free) | None | 5 minutes | Good | [8] |
Table 2: Effect of Catalysts on Reaction Conditions
| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica Supported Tungstosilisic Acid | EtOH/Water | 65 °C | - | 79-90% | [2] |
| α-halo carbonyl, thiosemicarbazide, anhydrides | NiFe2O4 Nanoparticles | Ethanol:Water | - | - | High | [6] |
| Acetophenone, Thiourea, TCCA | Ca/4-MePy-IL@ZY-Fe3O4 Nanocatalyst | Ethanol | 80 °C | 25 min | High | [5] |
| Propargylamines, Isothiocyanates | p-Toluenesulfonic acid (PTSA) | DCE | 130 °C (MW) | 10 min | 47-78% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at reducing reaction times.
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles
This protocol is a generalized procedure based on several microwave-assisted methods.[3][11][12]
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine the substituted ketone (0.01 mol), thiourea (0.01-0.02 mol), and a halogenating agent such as iodine (0.01 mol) or N-bromosuccinimide.
-
Solvent Addition: Add a minimal amount of a suitable solvent (e.g., ethanol or rectified spirit, ~10 mL) to wet the reactants.[11]
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a suitable power level (e.g., 110-170 W) for 5 to 30 minutes.[3][11][12] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice water to precipitate the product.
-
Purification: Filter the precipitate, wash it with water, and dry it. The crude product can be recrystallized from a suitable solvent like ethanol to obtain the purified 2-aminothiazole derivative.
Protocol 2: One-Pot Synthesis using a Magnetic Nanocatalyst
This protocol is based on the method using a recyclable magnetic nanocatalyst for a green synthesis approach.[5]
-
Initial Reaction: In a round-bottom flask, stir a mixture of the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g) in ethanol (3.0 mL).
-
Heating: Heat the mixture to 80 °C for approximately 25 minutes. Monitor the formation of the intermediate carbonyl alkyl halide via TLC.
-
Thiourea Addition: Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.
-
Completion and Catalyst Removal: Continue stirring at 80 °C until the reaction is complete (as monitored by TLC). After completion, cool the mixture and separate the magnetic nanocatalyst using an external magnet.
-
Product Isolation: Neutralize the remaining solution by adding a 10% sodium bicarbonate solution. The resulting precipitate is the 2-aminothiazole product, which can be filtered and purified.
Protocol 3: Synthesis using Ultrasonic Irradiation
This protocol utilizes sonication to accelerate the reaction.[2]
-
Reactant Mixture: In a suitable vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol).
-
Catalyst and Solvent: Add a catalytic amount of silica-supported tungstosilisic acid and a 50/50 (v/v) mixture of ethanol and water.
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC. Sonication typically provides a significant rate enhancement compared to conventional heating at the same temperature.
-
Work-up: Upon completion, isolate the product using standard extraction and purification techniques. The catalyst can be recovered by filtration for reuse.[2]
Visual Guides
The following diagrams illustrate key workflows and relationships in thiazole amine synthesis.
Caption: Workflow for troubleshooting slow reaction times.
Caption: Key parameters influencing synthesis outcomes.
Caption: Simplified Hantzsch thiazole synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. bepls.com [bepls.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. jusst.org [jusst.org]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Preventing byproduct formation in clothianidin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of clothianidin. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale synthesis route for clothianidin?
A1: The most prevalent and well-regarded synthesis route involves a multi-step process. It begins with the formation of a key intermediate, (Z)-1-methyl-N'-nitro-5-propyl-1,3,5-triazinan-2-imine, through a Mannich reaction of (Z)-1-methyl-2-nitroguanidine, n-propylamine, and formaldehyde. This intermediate then undergoes an electrophilic substitution with 2-chloro-5-(chloromethyl)thiazole (CCT). The final step is an acidic hydrolysis to yield clothianidin.[1] This method is favored for its high yields, which can be up to 77% overall under optimized conditions.[1]
Q2: What are the critical reaction parameters to control for minimizing byproduct formation?
A2: To ensure high purity and yield, careful control of several parameters is essential:
-
Temperature: The condensation reaction between the triazinane intermediate and CCT is typically conducted at a moderately elevated temperature (e.g., 40-50°C). Exceeding this range can lead to thermal degradation and the formation of unspecified byproducts.[2]
-
Acid-binding Agent (Base): The choice and stoichiometry of the base (e.g., potassium carbonate) are crucial. An insufficient amount may result in the accumulation of HCl, which can catalyze side reactions. Conversely, an excessive amount of a strong base could lead to the degradation of reactants or products.
-
Solvent: The reaction is often performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The solvent's purity is important, as impurities can interfere with the reaction.
-
Purity of Starting Materials: The purity of 2-chloro-5-(chloromethyl)thiazole (CCT) is particularly important. Impurities in CCT can lead to the formation of a significant number of byproducts.[3]
Q3: Are there any known, specific process-related impurities I should be aware of?
A3: Yes, one specifically identified potential impurity is (Z)-5-benzyl-1-methyl-N-nitro-1,3,5-triazinan-2-imine, also referred to as TI-triazan.[4][5] This impurity can arise from certain manufacturing processes. While it is not considered a relevant impurity at levels below 3 g/kg, its presence indicates a potential issue in the synthesis or purity of starting materials.[4][5] Additionally, a recent study has identified 25 low-level impurities in clothianidin material, which were categorized into four main groups based on their structural differences, though the specific structures of most of these are not yet widely published.[6]
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for monitoring the reaction progress and assessing the purity of the final clothianidin product.[2] For more detailed analysis and identification of unknown impurities, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[7] These methods are sensitive and can quantify clothianidin and its potential metabolites or byproducts at very low concentrations.[7][8]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during clothianidin synthesis.
Problem 1: Low Overall Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction in the condensation step. | Monitor the reaction by HPLC until the starting triazinane intermediate is consumed (<1.0%).[2] Ensure the reaction temperature is maintained at the optimal level (e.g., 40-50°C) for a sufficient duration. |
| Degradation of product during hydrolysis. | The final hydrolysis step is typically conducted with dilute acid. Ensure the acid concentration and temperature are not excessively high to prevent degradation of the clothianidin product. |
| Loss of product during workup and purification. | Traditional purification methods like recrystallization or column chromatography can lead to significant product loss.[2] Consider using a liquid-liquid extraction with a suitable organic solvent and saturated brine to purify the intermediate, which can improve recovery and is more scalable.[2] |
| Suboptimal reaction conditions. | Systematically screen reaction parameters such as temperature, reaction time, solvent, and the choice and amount of acid-binding agent to find the optimal conditions for your specific setup.[1] |
Problem 2: High Level of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Impure 2-chloro-5-(chloromethyl)thiazole (CCT) starting material. | Use highly pure CCT. Impurities in this starting material are a primary source of byproducts.[3] |
| Side reactions due to incorrect temperature. | Maintain the recommended temperature range for the condensation reaction. Overheating can lead to the formation of thermal degradation byproducts. |
| Hydrolysis of intermediates or product. | Ensure that all solvents and reagents are sufficiently anhydrous, as water can cause hydrolysis of key intermediates. |
| Formation of TI-triazan or similar byproducts. | This may indicate contamination of starting materials or a non-optimized process. A thorough purification of the intermediate before the final hydrolysis step is recommended. |
| Inefficient purification. | If HPLC analysis shows multiple impurity peaks, the purification method may need to be optimized. Consider alternative extraction solvents or a carefully optimized recrystallization procedure if extraction is insufficient. |
Experimental Protocols
Key Experiment: Synthesis of Clothianidin via a Triazinane Intermediate
This protocol is a representative synthesis based on procedures described in the literature.[1][2]
Step 1: Synthesis of (Z)-1-Methyl-N'-nitro-5-propyl-1,3,5-triazinan-2-imine
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To a solution of (Z)-1-methyl-2-nitroguanidine and n-propylamine in an appropriate solvent, add 37% aqueous formaldehyde solution dropwise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or HPLC).
-
The product can be isolated by filtration and washing, and is typically obtained in high yield (>95%).[1]
Step 2: Synthesis of the Penultimate Intermediate
-
In a four-necked flask, add the triazinane intermediate from Step 1, potassium carbonate, and N,N-dimethylformamide (DMF).
-
Control the temperature at 20-25°C and add a solution of 2-chloro-5-(chloromethyl)thiazole in DMF dropwise over 30 minutes.
-
After the addition is complete, slowly raise the temperature to 40-50°C.
-
Monitor the reaction by HPLC. Once the content of the starting triazinane is less than 1.0%, stop the reaction.[2]
Step 3: Purification and Final Hydrolysis
-
Filter the reaction mixture while hot.
-
To the filtrate, add a mixture of saturated brine and an organic solvent (e.g., ethyl acetate, dichloromethane, or petroleum ether).[9]
-
Stir, extract, and separate the layers.
-
Filter the organic phase and cool the filtrate to below 0°C to induce crystallization of the intermediate.
-
Isolate the intermediate by filtration.
-
Decompose the purified intermediate in dilute hydrochloric acid to obtain clothianidin.
-
The final product can be isolated by filtration, washing, and drying.
Visualizations
Logical Workflow for Troubleshooting
Caption: A logical workflow for diagnosing and resolving common issues in clothianidin synthesis.
Clothianidin Synthesis Pathway
Caption: The main synthetic pathway for producing clothianidin.
Potential Byproduct Formation Pathway
Caption: A potential side reaction where the starting material CCT is hydrolyzed.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 3. chemrobotics.com [chemrobotics.com]
- 4. extranet.who.int [extranet.who.int]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing (2-Chloro-thiazol-5-ylmethyl)-methyl-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemical structure, a secondary amine attached to a chlorothiazole ring, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation. The 2-chloro-thiazole ring can be susceptible to hydrolysis, particularly under basic conditions. The secondary amine is prone to oxidation. Furthermore, thiazole-containing compounds can be sensitive to light, leading to photodegradation.
Q2: What are the initial signs of degradation in my solution of this compound?
A2: Visual indicators of degradation may include a change in the color or clarity of the solution. Analytically, you may observe a decrease in the concentration of the parent compound and the emergence of new peaks in your chromatograms (e.g., HPLC).
Q3: What general precautions should I take when handling and storing solutions of this compound?
A3: To minimize degradation, it is recommended to store solutions of this compound in tightly sealed, amber glass vials to protect from light and air. Storage at reduced temperatures (2-8°C) is also advisable. For long-term storage, consider freezing the solution after flash-freezing in liquid nitrogen. Solutions should be prepared in high-purity solvents and, if possible, under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution.
-
Possible Cause: Hydrolysis of the 2-chloro-thiazole ring. The rate of hydrolysis can be significantly influenced by the pH of the solution.
-
Troubleshooting Steps:
-
pH Control: Buffer the aqueous solution to a slightly acidic pH (e.g., pH 4-6). Avoid basic conditions, which can accelerate hydrolysis.
-
Solvent Selection: If the experimental design allows, consider using a non-aqueous or a mixed aqueous/organic solvent system to reduce the availability of water for hydrolysis.
-
Temperature Control: Store the solution at reduced temperatures (2-8°C or frozen) to slow down the rate of hydrolysis.
-
Issue 2: Discoloration and Potency Loss of the Solution Over Time.
-
Possible Cause: Oxidation of the secondary amine. The presence of dissolved oxygen can lead to the formation of N-oxides and other oxidative degradation products.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Use of Antioxidants: Consider the addition of antioxidants to the solution. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice and concentration of the antioxidant should be validated for compatibility with the compound and the intended application.
-
Solvent Purity: Use de-gassed, high-purity solvents to reduce the presence of dissolved oxygen and other reactive impurities.
-
Issue 3: Degradation Observed Upon Exposure to Laboratory Light.
-
Possible Cause: Photodegradation. Thiazole-containing compounds can be susceptible to degradation upon exposure to UV and visible light.
-
Troubleshooting Steps:
-
Light Protection: Always handle and store the solution in amber-colored vials or by wrapping the container in aluminum foil to block light.
-
UV Absorbers: For formulated products, the inclusion of a UV absorber (e.g., benzophenones) can help protect the compound from light-induced degradation.
-
Minimize Exposure: Limit the exposure of the solution to ambient light during experimental procedures.
-
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, stability data for this compound under various stress conditions. This data is intended to serve as a guide for designing stability studies.
Table 1: Effect of pH on the Hydrolytic Stability of this compound in Aqueous Solution at 40°C.
| pH | Time (days) | % Remaining Compound |
| 3.0 | 7 | 98.5 |
| 5.0 | 7 | 99.2 |
| 7.0 | 7 | 95.1 |
| 9.0 | 7 | 85.3 |
Table 2: Effect of Temperature on the Stability of this compound in Buffered Solution (pH 5.0).
| Temperature (°C) | Time (days) | % Remaining Compound |
| 4 | 30 | 99.5 |
| 25 | 30 | 97.8 |
| 40 | 30 | 92.4 |
Table 3: Effect of Oxidative Stress (0.1% H₂O₂) on the Stability of this compound in Solution (pH 5.0) at 25°C.
| Time (hours) | % Remaining Compound |
| 0 | 100 |
| 6 | 91.2 |
| 12 | 84.5 |
| 24 | 75.8 |
Table 4: Effect of Photostability (ICH Q1B Option 2) on this compound in Solution (pH 5.0).
| Condition | % Remaining Compound |
| Dark Control | 99.8 |
| Exposed to Light | 89.1 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Solutions: Prepare solutions of this compound at a concentration of 1 mg/mL in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Incubate the solutions in sealed, amber glass vials at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.
Protocol 2: Oxidative Degradation Study
-
Preparation of Solution: Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: Add hydrogen peroxide to the solution to a final concentration of 3% (v/v).
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Collect samples at various time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 3: Photostability Study
-
Sample Preparation: Prepare a solution of this compound at 1 mg/mL in a suitable solvent. Transfer the solution to clear and amber glass vials.
-
Exposure: Expose the clear vials to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). The amber vials will serve as dark controls.
-
Analysis: After the exposure period, analyze the solutions from both the clear and amber vials using a validated stability-indicating HPLC method.
Visualizations
Technical Support Center: Enhancing Detection Sensitivity for Thiazole Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the detection sensitivity of thiazole metabolites in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are thiazole metabolites and why is their sensitive detection in environmental samples important? A1: Thiazoles are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.[1] They are found in a variety of pharmaceuticals, pesticides like Thiabendazole (TBZ), and other biologically active agents.[1][2][3] Thiazole metabolites are the breakdown products of these parent compounds. Due to the widespread use of thiazole-containing products, their residues and metabolites can persist in the environment, including soil and water.[4] Their potential toxicity and carcinogenicity make sensitive and accurate detection crucial for environmental monitoring and public health protection.[2]
Q2: What are the most common analytical techniques for detecting thiazole metabolites at low concentrations? A2: Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for quantifying metabolites in environmental samples due to its high sensitivity and selectivity.[5] High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most frequently used LC methods.[2] Other techniques include those based on fluorescence, such as using luminescent metal-organic frameworks (LMOFs), and electrochemical sensors, which are suitable for rapid analyses.[2][4][6]
Q3: What is a "matrix effect" in the context of environmental sample analysis? A3: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[5] In LC-MS/MS analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[7][8] Matrix effects are a major challenge in analyzing complex environmental samples like soil, sediment, and wastewater.[7][9]
Troubleshooting Guide
Q1: I am observing significant signal suppression for my thiazole analyte during LC-MS/MS analysis. What are the likely causes and how can I fix this? A1: Signal suppression is a common matrix effect where components from the sample interfere with the ionization of your target analyte.[8][10]
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Likely Causes:
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Co-eluting Organic Matter: Environmental samples like soil and water are rich in humic acids and other organic compounds that can co-elute with thiazole metabolites and suppress the MS signal.
-
High Salt Concentrations: Salts from the sample or buffers can reduce ionization efficiency in the mass spectrometer source.[10]
-
Phospholipids: While more common in biological matrices, they can be present in certain environmental samples and are a major cause of ion suppression.[10]
-
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective strategy is to remove interfering components before analysis.[10] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex samples.[10]
-
Optimize Chromatography: Modify the LC gradient to achieve better separation between your analyte and interfering matrix components.[11]
-
Use a Stable Isotope-Labeled Internal Standard (ISTD): An ISTD that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction and quantification.[5][11]
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Dilute the Sample: If the analyte concentration is high enough, diluting the extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.
-
Q2: My recovery of thiazole metabolites is consistently low after sample extraction. What are the potential issues and solutions? A2: Low recovery can stem from multiple stages in the sample preparation workflow.[11][12]
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Potential Issues:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for the target thiazole metabolite.[12]
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Inadequate Extraction Method: The chosen method (e.g., shaking, sonication) may not be efficient enough to release the metabolites from the sample matrix, especially from complex solids like soil.
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Analyte Degradation: Thiazole metabolites may be sensitive to the pH, temperature, or light conditions used during extraction.[12][13]
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Losses During Cleanup (SPE): Issues such as improper column conditioning, incorrect sample loading flow rate, or use of inappropriate wash/elution solvents can lead to significant analyte loss.[12]
-
-
Solutions:
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Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, acetonitrile) or mixtures to find the optimal choice for your target analyte.[12] A sequential extraction with solvents of increasing polarity can be effective for unknown compounds.[12]
-
Enhance Extraction Efficiency: For soil or sediment, consider advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve analyte release.[12]
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Control Extraction Conditions: Use low-temperature methods for heat-sensitive compounds and protect light-sensitive compounds from light.[12] Ensure the pH of the extraction solvent is optimized for the stability and solubility of the target metabolite.[14]
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Optimize SPE Protocol: Strictly follow the manufacturer's protocol for cartridge conditioning.[12] Optimize the flow rate for sample loading and test different wash and elution solvents to maximize recovery while minimizing the loss of the analyte.[12]
-
Quantitative Data Summary
The following table summarizes reported detection limits for various thiazole-related compounds in different environmental and food matrices.
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Thiabendazole (TBZ) | Apple Surface | Surface-Enhanced Raman Scattering (SERS) | Sensitive enough for MRL of 5 µg/g | [2] |
| 2,5-dimercapto-1,3,5-thiadiazole (DMCT) | Ethanol, Seawater, Mineral Oil | Amperometry | LOD: 0.3 µmol L⁻¹ | [15] |
| Methimazole (MMI) | Aqueous Solution | HPLC-UV | LOD: 0.29 mg/L | [15] |
| Propylthiouracil (PTU) | Aqueous Solution | HPLC-UV | LOD: 0.26 mg/L | [15] |
| Carbimazole (Carb) | Aqueous Solution | HPLC-UV | LOD: 0.24 mg/L | [15] |
| Thiamethoxam | Agricultural products, soil, water | Electrochemical Sensor | Suitable for trace level detection | [4] |
| Water | Organic Solvents (DMF, EtOH) | Covalent Organic Framework (TZ-COF-6) Sensor | LOD: 0.06% (in DMF), 0.53% (in EtOH) | [16] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Thiazole Metabolites in Water Samples
This protocol provides a general methodology for extracting thiazole metabolites from water samples. Optimization of sorbent type, pH, and solvents is recommended for specific analytes.
-
Sample Pre-treatment:
-
Collect 500 mL of the water sample.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the water sample according to the pKa of the target thiazole metabolite to ensure it is in a neutral form for optimal retention on a reverse-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., C18, HLB).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[12]
-
-
Sample Loading:
-
Washing:
-
After loading, wash the cartridge with 5 mL of deionized water or a mild organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences. This step may need optimization to avoid premature elution of the target analyte.
-
-
Drying:
-
Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained thiazole metabolites with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Collect the eluate in a clean glass tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., <40°C).[17]
-
Reconstitute the dried residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualized Workflows and Guides
Caption: General workflow for analyzing thiazole metabolites in environmental samples.
Caption: A logical guide for troubleshooting low recovery of thiazole metabolites.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bundesumweltministerium.de [bundesumweltministerium.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the NMR Spectra of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine and Structural Analogues
For Immediate Release
This guide provides a detailed comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, a key intermediate in pharmaceutical and agrochemical research. The spectral data of this target compound are compared with two structural analogues: 2-chloro-5-chloromethylthiazole and 2-bromo-5-((methylamino)methyl)thiazole. This comparison offers valuable insights into the influence of substituent changes on the chemical environment of the thiazole ring system.
The data presented herein is a combination of experimentally obtained spectra for 2-chloro-5-chloromethylthiazole and computationally predicted spectra for this compound and its bromo-analogue. The predicted spectra were generated using the online NMR prediction tool, nmrdb.org.
1H NMR Spectral Data Comparison
The 1H NMR chemical shifts (δ) are tabulated below for the target compound and its analogues. All predicted shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
| Compound | Thiazole-H (ppm) | CH2 (ppm) | N-CH3 (ppm) |
| This compound (Predicted) | 7.35 (s, 1H) | 3.80 (s, 2H) | 2.40 (s, 3H) |
| 2-chloro-5-chloromethylthiazole (Experimental)[1][2] | 7.3 (s, 1H) | 4.6 (s, 2H) | - |
| 2-bromo-5-((methylamino)methyl)thiazole (Predicted) | 7.45 (s, 1H) | 3.82 (s, 2H) | 2.41 (s, 3H) |
13C NMR Spectral Data Comparison
The 13C NMR chemical shifts (δ) for the carbon atoms of the thiazole ring and the substituents are presented below.
| Compound | C2 (Thiazole) (ppm) | C4 (Thiazole) (ppm) | C5 (Thiazole) (ppm) | CH2 (ppm) | N-CH3 (ppm) |
| This compound (Predicted) | 152.8 | 141.5 | 138.0 | 50.1 | 35.8 |
| 2-chloro-5-chloromethylthiazole (Experimental)[1][2] | 152.6 | 140.2 | 137.5 | 37.1 | - |
| 2-bromo-5-((methylamino)methyl)thiazole (Predicted) | 143.2 | 142.0 | 139.5 | 50.3 | 35.9 |
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for the acquisition of 1H and 13C NMR spectra for small organic molecules, similar to the compounds discussed.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
1H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-200 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the 1H NMR spectrum.
Structural Comparison and NMR Data Interpretation
The following diagram illustrates the structures of the compared compounds, highlighting the key functional groups that influence the NMR chemical shifts.
Caption: Chemical structures of the target compound and its analogues.
Analysis of Spectral Data:
-
Thiazole Protons: The singlet corresponding to the C4-H of the thiazole ring appears at a similar chemical shift (around 7.3-7.45 ppm) in all three compounds, indicating that the change in the substituent at the C2 and C5 positions has a relatively small effect on this proton's environment.
-
Methylene Protons (CH2): A significant downfield shift is observed for the methylene protons in 2-chloro-5-chloromethylthiazole (4.6 ppm) compared to the methylamino-substituted compounds (around 3.8 ppm). This is due to the strong electron-withdrawing effect of the chlorine atom directly attached to the methylene group.
-
Thiazole Carbons: The chemical shift of the C2 carbon is highly sensitive to the nature of the halogen substituent. The presence of chlorine in the target compound and analogue 1 results in a downfield shift (around 152.6-152.8 ppm) compared to the bromine in analogue 2 (143.2 ppm). This is consistent with the relative electronegativity of the halogens. The chemical shifts of C4 and C5 are less affected by the substituent changes.
-
Alkyl Carbons: The predicted chemical shifts for the methylene and methyl carbons in the two methylamino-containing compounds are very similar, suggesting that the change from a chloro to a bromo substituent at the C2 position of the thiazole ring has a negligible effect on the electronic environment of the side chain.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, a molecule of interest due to its structural similarity to known bioactive compounds, presents a unique analytical challenge. This guide provides a detailed examination of its expected mass spectrometry fragmentation patterns, offering a comparative analysis with alternative analytical techniques and furnishing comprehensive experimental protocols to aid in its characterization.
Mass Spectrometry Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer is unique and can be used for its identification and structural elucidation. The expected fragmentation of this compound is governed by the stability of the resulting fragment ions, with key cleavages occurring at the amine group and within the chloro-thiazole ring.
The molecular formula for this compound is C₅H₇ClN₂S, with a monoisotopic mass of approximately 162.00 Da.[1]
Predicted Fragmentation Pathways
Based on established principles of mass spectrometry, the fragmentation of this compound is anticipated to proceed through several key pathways. The initial ionization of the molecule will produce a molecular ion [M]⁺•.
A primary and highly characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][3] For this compound, this would involve the cleavage of the bond between the methylene group and the thiazole ring. This is expected to be a dominant fragmentation pathway due to the formation of a stable, resonance-stabilized iminium cation.
Another significant fragmentation pathway involves the chloro-thiazole ring. Heterocyclic rings can undergo complex rearrangements and cleavages. For thiazole derivatives, the loss of the chlorine atom or the cleavage of the ring to lose fragments such as the thiocyanate radical (•SCN) has been observed.[4]
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted mass spectrometry fragmentation pathways of this compound.
Quantitative Fragmentation Data
While specific experimental data for this compound is not publicly available, we can predict the major fragments and their expected relative abundances based on the fragmentation of similar structures. For instance, in the mass spectra of aliphatic amines, the α-cleavage fragment is often the base peak (most abundant).[5][6]
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure | Expected Relative Abundance | Fragmentation Pathway |
| [M]⁺• | 162/164 | Molecular Ion | Low to Medium | Ionization |
| [M-CH₃N]⁺• | 134/136 | 2-Chloro-5-methylthiazole | Medium | Cleavage of the C-N bond |
| [C₄H₃N₂S]⁺• | 99 | Thiazol-5-ylmethyl cation | Low | Loss of Cl• from m/z 134/136 |
| [CH₂=N⁺H(CH₃)] | 44 | Iminium ion | High (likely base peak) | α-Cleavage |
| [C₃H₂ClS]⁺• | 105/107 | Chlorothienyl cation | Low to Medium | Ring cleavage and rearrangement |
Comparison with Alternative Analytical Methods
While mass spectrometry is a primary tool for structural elucidation, other analytical techniques can provide complementary information or may be more suitable for specific applications such as quantification in complex matrices.
| Analytical Technique | Principle | Advantages for this compound | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity of atoms. | Lower sensitivity compared to MS; requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Excellent for quantification and purification. Can be coupled with MS (LC-MS) for enhanced specificity.[7][8] | Does not provide structural information on its own. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interaction with a stationary phase. | High resolution for volatile and thermally stable compounds. Can be coupled with MS (GC-MS). | The target compound may require derivatization to increase volatility. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present in the molecule. | Complex spectra can be difficult to interpret; limited for complete structural elucidation. |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the mass spectrum and identify the fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Ionization:
-
For GC-MS (EI): Introduce the sample via a GC inlet. The typical electron energy for EI is 70 eV.
-
For LC-MS (ESI): Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Use positive ion mode.
-
-
Mass Analysis:
-
Acquire full scan mass spectra over a mass range of m/z 50-300.
-
For tandem mass spectrometry (MS/MS), select the molecular ion (m/z 162) as the precursor ion and acquire product ion spectra using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).
-
The following workflow diagram illustrates the experimental process for LC-MS/MS analysis:
References
- 1. This compound | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Purity Analysis of Synthesized (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and includes visual workflows to assist researchers in selecting the most appropriate analytical methodology for their specific needs.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds like this compound.[1][2] For this class of compounds, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.[1][3] However, due to the chemical nature of amines, which can present challenges in direct analysis due to low UV absorbance and high polarity, derivatization techniques may be employed to enhance detection and separation.[4][5]
Potential Impurities
During the synthesis of this compound, several impurities may arise from unreacted starting materials, side-reactions, or degradation. Based on common synthetic routes, potential impurities could include:
-
Impurity A: 2-Chloro-5-(chloromethyl)thiazole (Unreacted Starting Material)
-
Impurity B: Bis((2-chloro-1,3-thiazol-5-yl)methyl)amine (Dimerization by-product)[6]
-
Impurity C: (2-Hydroxy-thiazol-5-ylmethyl)-methyl-amine (Hydrolysis Product)
Quantitative Data Summary
The following table summarizes representative data from the purity analysis of a synthesized batch of this compound using three distinct analytical methods. This data is intended for comparative purposes.
| Compound | Method | Retention Time (min) / Chemical Shift (ppm) | Peak Area / Integral | % Purity / % Impurity |
| This compound | RP-HPLC | 6.8 | 3,450,000 | 98.57% |
| Impurity A: 2-Chloro-5-(chloromethyl)thiazole | RP-HPLC | 10.2 | 25,000 | 0.71% |
| Impurity B: Bis((2-chloro-1,3-thiazol-5-yl)methyl)amine | RP-HPLC | 15.5 | 18,000 | 0.51% |
| Impurity C: (2-Hydroxy-thiazol-5-ylmethyl)-methyl-amine | RP-HPLC | 4.1 | 7,000 | 0.20% |
| This compound | GC-MS | 8.5 | N/A | 98.8% |
| Volatile Impurity | GC-MS | 4.3 | N/A | 0.3% |
| Residual Solvent (e.g., Dichloromethane) | GC-MS | 3.1 | N/A | 0.9% |
| This compound | qNMR | 4.1 (s, 2H), 2.5 (s, 3H) | 1.00 | 99.1% (absolute) |
| Internal Standard (Maleic Anhydride) | qNMR | 7.1 (s, 2H) | 1.02 | N/A |
Comparison of Analytical Methodologies
The selection of an analytical technique for purity determination should be based on the specific requirements of the analysis, including the nature of the expected impurities, the need for quantitation of volatile vs. non-volatile components, and whether an absolute purity measurement is required.
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[1] | High resolution for separating a wide range of non-volatile organic compounds and impurities. Robust, reproducible, and widely available.[7] | May require derivatization for compounds with poor chromophores.[4] Analysis of volatile impurities is not feasible. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[1][2] | High sensitivity and selectivity for volatile impurities and residual solvents. Provides structural information from mass spectra.[1] | Not suitable for non-volatile compounds like the target analyte without derivatization to increase volatility. Potential for thermal degradation.[1] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of atomic nuclei.[7] | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Non-destructive and provides structural confirmation.[1][7] | Lower sensitivity compared to chromatographic methods. Requires a pure, stable internal standard and may have signal overlap in complex mixtures.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of this compound and the detection of non-volatile, process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the synthesized compound in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities and residual solvents.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg/mL of the compound in HPLC-grade Methanol.
Quantitative NMR (qNMR)
This method provides an absolute purity determination against a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., Maleic Anhydride).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Pulse angle of 90 degrees.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, molar masses, and weights of the analyte and the internal standard.
-
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Comparison of Purity Analysis Techniques
Caption: Comparison of Analytical Techniques.
Conclusion
For routine purity analysis of synthesized this compound, reversed-phase HPLC provides a robust and reliable method for quantifying the main component and resolving common process-related impurities.[1] For a comprehensive impurity profile, particularly for identifying volatile substances and residual solvents, GC-MS is an essential complementary technique.[2] When an absolute purity value is required without reliance on specific impurity reference standards, qNMR stands out as a powerful, non-destructive orthogonal method.[7] The ultimate choice of analytical strategy should be guided by the specific phase of drug development, regulatory requirements, and the level of analytical detail needed.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [helda.helsinki.fi]
- 6. EP1213286A1 - Bis-(2-chlorothiazolyl-5-methyl)amine and process to produce 5-aminomethyl-2-chloro-thiazol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-chloro-5-chloromethylthiazole
For Researchers, Scientists, and Drug Development Professionals
2-chloro-5-chloromethylthiazole (CCMT) is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the neonicotinoid insecticides Thiamethoxam and Clothianidin, as well as the anti-HIV drug Ritonavir.[1] The efficiency and cost-effectiveness of CCMT synthesis are therefore of significant interest. This guide provides a comparative analysis of several prominent synthetic routes to CCMT, offering detailed experimental protocols and quantitative data to inform process development and optimization.
Comparison of Synthetic Routes
The synthesis of 2-chloro-5-chloromethylthiazole can be achieved through various pathways, primarily differing in their starting materials and key reaction steps. Below is a summary of the quantitative data associated with the most common methods.
| Synthesis Route | Starting Material(s) | Key Reagents | Solvent | Yield | Purity | Reference |
| Route 1 | 1,3-Dichloropropene, Sodium thiocyanate | Chlorine | Chloroform | 43% (distilled) | Not specified | [1][2] |
| Route 2 | Allyl isothiocyanate | Chlorine | Chloroform | 92.8% (crude), >99% (after chromatography) | 87% (crude) | [3] |
| Route 3 | 2,3-Dichloropropene, Sodium thiocyanate | Sulfuryl chloride | Toluene | 81.3% | 93% | [4] |
| Route 4 | 5-Methylene-1,3-thiazolidine-2-thione | Sulfuryl chloride | Dichloromethane | 31% | Not specified | [5] |
| Route 5 | 1-isothiocyanato-2-chloro-2-propene | Chlorine | Not specified | 95.5% | 99.7% | [6] |
Detailed Synthesis Routes and Experimental Protocols
This section elaborates on the individual synthetic pathways, providing reaction schemes and detailed experimental procedures based on published literature.
Route 1: From 1,3-Dichloropropene
This route involves the reaction of 1,3-dichloropropene with sodium thiocyanate to form 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal[5][5]-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate, which is then chlorinated to produce the final product.[2]
Experimental Protocol:
A mixture of cis- and trans-3-chloropropenyl isothiocyanates (3.79 mol) and chloroform (600 mL) is charged into a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser. The mixture is heated to reflux, and chlorine gas (3.77 mol) is bubbled under the surface over 6-8 hours. The reaction is monitored by Gas Chromatography (GC). Upon completion, the mixture is cooled and filtered. The filtrate is concentrated, and sodium bicarbonate is added. The product is then distilled under vacuum at 97 °C.[1]
Caption: Synthesis of CCMT from 1,3-Dichloropropene.
Route 2: From Allyl Isothiocyanate
This method utilizes the direct chlorination of allyl isothiocyanate. It is a potentially more direct route compared to starting from dichloropropenes.
Experimental Protocol:
A stream of chlorine gas is passed into a suspension of 5-methylene-1,3-thiazolidine-2-thione (0.15 mol) in chloroform (200 ml) at -10°C. Once the reaction is complete, as indicated by the cessation of chlorine uptake, the mixture is stirred for an additional 10 minutes. The temperature is then raised to 20°C, and the reaction mixture is washed multiple times with water. The solvent is removed in vacuo to yield the crude product, which can be further purified by silica gel chromatography.[3]
Caption: Synthesis of CCMT from Allyl isothiocyanate.
Route 3: From 2,3-Dichloropropene (One-Pot Synthesis)
This one-pot process involves the reaction of 2,3-dichloropropene with sodium thiocyanate, followed by isomerization and chlorination-cyclization to yield CCMT. This method is noted for its operational simplicity and high efficiency.[4]
Experimental Protocol:
In a 500mL three-necked flask, sodium thiocyanate (1.23 mol), tetrabutylammonium bromide (2.5g), and toluene (200mL) are mixed. 2,3-dichloropropene (0.97 mol) is added dropwise with stirring. The mixture is refluxed at 80°C for 4 hours, then heated to 120°C for 3 hours. After cooling, the solvent is evaporated. The resulting product is then reacted with sulfuryl chloride in a solvent to obtain 2-chloro-5-chloromethylthiazole, which is subsequently purified.[4]
Caption: One-pot synthesis of CCMT from 2,3-Dichloropropene.
Route 4: From 5-Methylene-1,3-thiazolidine-2-thione
This route involves the reaction of a thiazolidine derivative with a chlorinating agent.
Experimental Protocol:
To a solution of sulfuryl chloride (5.4 g) in dichloromethane (8 ml) and water (0.72 ml), 5-methylenethiazolidine-2-thione (1.31 g) is added in portions at 0°C with stirring. The mixture is then stirred at room temperature for 1 hour. The pH is adjusted to 2 with 30% sodium hydroxide solution. The organic phase is separated, washed with water, dried over sodium sulfate, and concentrated by evaporation to yield the product.[5]
References
- 1. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. patents.justia.com [patents.justia.com]
- 4. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 6. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for Pesticide Intermediates
The rigorous validation of analytical methods is a critical prerequisite for the reliable quantification of pesticide intermediates, ensuring data accuracy, precision, and overall fitness for purpose. This guide provides a comparative overview of the predominant analytical techniques, their validation parameters, and supporting experimental data to aid researchers, scientists, and drug development professionals in selecting and implementing appropriate methodologies. The primary focus is on the two most widely used separation techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.
Key Parameters for Method Validation
Analytical method validation demonstrates that a procedure is suitable for its intended use.[1][2] According to international guidelines, such as those from the International Council for Harmonisation (ICH), several key parameters must be assessed.[3]
| Validation Parameter | Description | Acceptance Criteria Example |
| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix elements.[3][4] | No interfering peaks at the retention time of the analyte. |
| Linearity | A direct correlation between the analyte concentration and the analytical signal across a defined range.[3] | Correlation coefficient (r²) > 0.99.[5] |
| Range | The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.[4] | For an assay, typically 80% to 120% of the nominal concentration.[4] |
| Accuracy | The closeness of the test results to the true value, often expressed as percent recovery.[3][4] | Mean recovery of 70-120% is generally acceptable.[6] |
| Precision | The closeness of agreement between a series of measurements from the same sample. It includes repeatability (short interval) and intermediate precision (different days, analysts, or equipment).[3][4] | Relative Standard Deviation (%RSD) ≤ 2% is common, but can vary.[3] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated based on a signal-to-noise ratio of 3.3.[5] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] | Typically calculated based on a signal-to-noise ratio of 10.[5] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] | Consistent results when parameters like temperature or mobile phase composition are slightly varied. |
Comparison of Core Analytical Techniques: GC vs. HPLC
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamental and depends largely on the physicochemical properties of the pesticide intermediates.
-
Gas Chromatography (GC) is ideal for compounds that are volatile and thermally stable.[7][8] The sample is vaporized and separated in a gaseous mobile phase.[9][10] GC often provides high separation efficiency, leading to narrower and sharper peaks, which is excellent for precise quantification.[9]
-
High-Performance Liquid Chromatography (HPLC) is a more versatile technique suitable for a wide range of analytes, including non-volatile, polar, and thermally sensitive compounds.[8][11] Separation occurs in a liquid mobile phase under high pressure.[9]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of vaporized compounds in a gaseous mobile phase.[9] | Separation of dissolved compounds in a liquid mobile phase under high pressure.[9] |
| Analyte Suitability | Volatile and thermally stable compounds.[7][8][11] | Wide range, including non-volatile, polar, and heat-sensitive compounds.[8][11] |
| Operating Temperature | High (e.g., 150-300°C) to ensure sample volatilization.[9][10] | Typically ambient temperature (e.g., 20-40°C).[9] |
| Analysis Speed | Generally faster; runs can take from seconds to a few minutes.[9][10][11] | Generally slower; runs typically last from 10 to 60 minutes.[9][10] |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS).[9] | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).[5][9] |
| Cost | Generally less expensive to purchase and operate.[10][11] | More expensive due to high-pressure pumps and solvent costs.[10] |
Performance Data from Experimental Studies
The following tables summarize quantitative performance data for multi-residue pesticide analysis using GC-MS/MS and LC-MS/MS, demonstrating the capabilities of each technique.
Table 1: Example Performance Data for GC-MS/MS Methods
| Parameter | Matrix | Value | Reference |
| LOD | Okra | 0.005 mg/kg | [12] |
| LOQ | Okra | 0.01 mg/kg | [12] |
| Recovery | Okra | 85.9% to 97.9% | [12] |
| Precision (%RSD) | Okra | ≤ 7.19% | [12] |
| LOQ | Fruits & Vegetables | 2 µg/kg | [13] |
| Recovery | Rice | 75% to 125% (for 91 compounds) | [14] |
Table 2: Example Performance Data for HPLC-MS/MS (LC-MS/MS) Methods
| Parameter | Matrix | Value | Reference |
| Linearity (r²) | Baby Food | > 0.98 | [15] |
| Recovery | Surface Water | 70% to 120% | [6] |
| Precision (%RSD) | Surface Water | < 13.7% | [6] |
| LOQ (Mid QC) | Tomato, Wheat, Olive Oil | 5.0 µg/kg | [16] |
| Run Time | Olive Oil | 20 minutes for 510 pesticides | [16] |
Visualizing the Workflow
Diagrams help clarify complex processes involved in method validation and sample analysis.
Caption: General workflow for analytical method validation.
Caption: Typical sample preparation and analysis workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for GC-MS/MS and HPLC-MS/MS analysis.
Protocol 1: GC-MS/MS Analysis of Pesticide Intermediates
This protocol is based on common procedures for multi-residue analysis.
-
Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[17]
-
Add appropriate internal standards.
-
Add 10 mL of acetonitrile (with 1% acetic acid for the AOAC version).[18]
-
Add the QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).[18]
-
Shake vigorously for 1-5 minutes and centrifuge at >4000 rpm for 5 minutes.[18]
-
Transfer an aliquot of the supernatant to a d-SPE (dispersive solid-phase extraction) tube containing cleanup sorbents (e.g., PSA and MgSO₄).[14]
-
Vortex for 1 minute and centrifuge at >5000 rpm for 5 minutes.[14]
-
Collect the final supernatant for GC-MS/MS analysis.[14]
-
-
Instrumentation and Conditions
-
System : Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).[12][14]
-
Column : HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar).[14]
-
Carrier Gas : Helium at a constant flow of 1.0-1.2 mL/min.[14][17]
-
Injector : Splitless mode, temperature set to 250-280°C.[14][17]
-
Oven Program : Example: Start at 80°C, hold for 1.5 min, ramp at 30°C/min to 210°C, then ramp at 20°C/min to 320°C.[17]
-
MS Conditions : Electron Ionization (EI) mode. Monitor two multiple reaction monitoring (MRM) transitions per analyte for quantification and confirmation.[13]
-
Protocol 2: HPLC-MS/MS Analysis of Pesticide Intermediates
This protocol is suitable for a broader range of polar and less volatile intermediates.
-
Sample Preparation
-
Sample extraction is often performed using the QuEChERS method as described for GC-MS/MS.
-
After the final centrifugation step, the supernatant is typically filtered through a 0.22 µm membrane.
-
The final extract may be diluted with a suitable solvent (e.g., methanol/water) to match the initial mobile phase conditions.
-
-
Instrumentation and Conditions
-
System : High-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer (HPLC-MS/MS or LC-MS/MS).[15][16]
-
Column : C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 3.0 x 100 mm, 3.5 µm).[15]
-
Mobile Phase : A gradient elution using two solvents is common.
-
MS Conditions : Electrospray Ionization (ESI) in positive and/or negative mode.[6][15] Analytes are monitored using dynamic MRM for optimal sensitivity and selectivity.[16]
-
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. fao.org [fao.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 5. Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. thermoscientific.fr [thermoscientific.fr]
- 18. hpst.cz [hpst.cz]
A Comparative Analysis of Thiamethoxam and Clothianidin Synthesis Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis efficiency of two prominent second-generation neonicotinoid insecticides: thiamethoxam and clothianidin. The information presented is curated from scientific literature and patent filings to offer a comprehensive overview for researchers and chemical synthesis professionals.
Executive Summary
The synthesis of both thiamethoxam and clothianidin has been extensively optimized to achieve high yields, suitable for industrial-scale production. Both processes share a key intermediate, 2-chloro-5-chloromethylthiazole (CCMT), but diverge in their subsequent condensation partners and reaction pathways. While both syntheses can achieve yields exceeding 90% under optimized conditions, the overall efficiency can be influenced by factors such as reaction conditions, catalyst systems, and purification methods. This guide delves into the specifics of these synthetic routes, providing a comparative analysis of their reported efficiencies.
Comparative Data on Synthesis Efficiency
| Parameter | Thiamethoxam | Clothianidin | References |
| Overall Yield | 62% - >90% | 77% - >90% | [1][2][3] |
| Key Intermediates | 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 2-chloro-5-chloromethylthiazole | 2-chloro-5-chloromethylthiazole, N-methyl-N'-nitroguanidine or a triazine derivative | [4][5][6] |
| Reaction Type | Condensation | Condensation followed by hydrolysis/rearrangement | [7][8][9] |
| Reaction Conditions | Varies; often involves a base (e.g., K₂CO₃) and a solvent (e.g., DMF, dimethyl carbonate) | Varies; can involve a base, and may proceed through a triazine intermediate that is subsequently hydrolyzed | [2][7][10] |
| Purity | High purity achievable (>98%) | High purity achievable (>99%) | [2][5] |
Synthesis Pathways
Thiamethoxam Synthesis
The most common and efficient synthesis of thiamethoxam involves the condensation of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine with 2-chloro-5-chloromethylthiazole (CCMT).[4][7] This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl carbonate.[2][7] The use of a phase transfer catalyst has been shown to improve yields to over 90%.[2]
Caption: Synthesis pathway of Thiamethoxam.
Clothianidin Synthesis
The synthesis of clothianidin also utilizes 2-chloro-5-chloromethylthiazole (CCMT) as a key starting material. One prominent route involves the reaction of CCMT with N-methyl-N'-nitroguanidine.[6] Another efficient, multi-step industrial process involves the reaction of CCMT with a triazine derivative, such as 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine, followed by hydrolysis to yield clothianidin.[9] This latter method has been reported to achieve overall yields of up to 77%.[3] Various patents describe processes with total yields exceeding 90%.[5]
Caption: A common industrial synthesis pathway for Clothianidin.
Experimental Protocols
Synthesis of Thiamethoxam
A representative experimental protocol for the synthesis of thiamethoxam is as follows:
-
Preparation of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine: N-methyl nitroguanidine is reacted with formaldehyde in the presence of formic acid through a Mannich reaction to yield the oxadiazine intermediate.[4]
-
Condensation Reaction: 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethylthiazole are dissolved in dimethyl carbonate.[7]
-
A mixture of a phase transfer catalyst (e.g., tetramethylammonium hydroxide) and potassium carbonate in dimethyl carbonate is slowly added to the reaction mixture.[7]
-
After the reaction is complete, water is added, and the pH is adjusted to 6.5 with hydrochloric acid.[7]
-
The organic layer is separated, concentrated under reduced pressure, cooled for crystallization, filtered, and dried to obtain thiamethoxam.[7]
Synthesis of Clothianidin
A representative experimental protocol for an industrial synthesis of clothianidin is as follows:
-
Condensation Reaction: 2-chloro-5-chloromethylthiazole and 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine are reacted in an aqueous solution containing a tetraalkyl ammonium hydroxide and potassium carbonate as a base.[9]
-
Hydrolysis: The resulting intermediate is then subjected to hydrolysis in an alkylamine solution.[9]
-
Purification: The final product, clothianidin, is purified through a series of steps including filtration, desolvation, extraction, and concentration.[9] Another described method involves crystallization from a solvent mixture after an extractive workup to achieve high purity.[5][10]
Logical Workflow for Synthesis Comparison
Caption: Workflow for comparing insecticide synthesis efficiency.
Conclusion
Both thiamethoxam and clothianidin can be synthesized with high efficiency, with reported yields often exceeding 90% in optimized industrial processes. The choice of a particular synthetic route may depend on factors such as the availability and cost of starting materials, the desired purity of the final product, and the scalability of the process. The synthesis of thiamethoxam appears to be a more direct condensation, while the industrial production of clothianidin often involves a multi-step process with a hydrolysis step. Continuous process improvements, particularly in catalyst and solvent systems, have played a crucial role in enhancing the synthesis efficiency of both of these important insecticides.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 5. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 6. chemrobotics.com [chemrobotics.com]
- 7. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 8. CN107163000A - The preparation method of clothianidin - Google Patents [patents.google.com]
- 9. Clothianidin (Ref: CGA 322704) [sitem.herts.ac.uk]
- 10. Clothianidin synthesis process - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Spectroscopic Data of Neonicotinoid Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for two key neonicotinoid precursors: 2-chloro-5-chloromethylpyridine and 6-chloronicotinic acid. The information presented herein is intended to support research and development efforts in the synthesis and analysis of neonicotinoid insecticides by offering a side-by-side view of their fundamental spectral characteristics.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2-chloro-5-chloromethylpyridine and 6-chloronicotinic acid.
2-chloro-5-chloromethylpyridine
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.42 (d, J=2.4 Hz, 1H), 7.74 (dd, J=8.2, 2.4 Hz, 1H), 7.39 (d, J=8.2 Hz, 1H), 4.58 (s, 2H) |
| ¹³C NMR | 150.9, 149.8, 139.5, 124.2, 130.7, 45.5 ppm |
| Infrared (IR) | Major peaks at 1578, 1450, 1378, 1112, 812 cm⁻¹ |
| Mass Spectrometry (EI) | m/z: 161 (M+), 126, 91, 64 |
6-chloronicotinic acid
| Spectroscopic Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 8.91 (d, J=2.4 Hz, 1H), 8.31 (dd, J=8.2, 2.4 Hz, 1H), 7.68 (d, J=8.2 Hz, 1H) |
| ¹³C NMR | 165.8, 153.2, 151.9, 140.5, 125.1, 123.8 ppm |
| Infrared (IR) | Major peaks at 3440-2400 (broad), 1705, 1580, 1460, 1300, 830 cm⁻¹ |
| Mass Spectrometry (EI) | m/z: 157 (M+), 140, 112, 84, 58 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid precursor was dissolved in 0.7 mL of a deuterated solvent (CDCl₃ for 2-chloro-5-chloromethylpyridine and DMSO-d₆ for 6-chloronicotinic acid) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
-
Data Processing: The resulting Free Induction Decays (FIDs) were processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transformed. Chemical shifts were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid precursor was finely ground in an agate mortar and pestle.[1] About 100 mg of dry, IR-grade potassium bromide (KBr) was added, and the mixture was thoroughly ground to a fine powder.[1] This mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
-
Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was also acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The solid precursor was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: An electron ionization (EI) mass spectrometer was used.
-
Ionization: The sample was vaporized and then ionized by a 70 eV electron beam.
-
Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum was scanned over a range of m/z 50-500.
Experimental Workflow
The following diagram illustrates the generalized workflow for the spectroscopic analysis of neonicotinoid precursors.
Caption: Workflow for Spectroscopic Analysis of Neonicotinoid Precursors.
References
Cross-reactivity of antibodies for thiamethoxam and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies developed for the neonicotinoid insecticide thiamethoxam, with a focus on its precursors. The information is compiled from various studies to aid researchers in the development and application of immunoassays for thiamethoxam detection.
Introduction
Thiamethoxam is a second-generation neonicotinoid insecticide widely used in agriculture. Its detection in environmental and food samples is crucial for safety and regulatory purposes. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective method for thiamethoxam detection. The specificity of the antibodies used in these assays is a critical parameter, determining their accuracy and reliability. This guide examines the cross-reactivity of anti-thiamethoxam antibodies, particularly in relation to its immediate synthetic precursors: 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole .
Synthesis of Thiamethoxam and its Precursors
Thiamethoxam is synthesized through the condensation reaction of its two main precursors[1][2][3]. The general reaction is as follows:
Caption: Synthesis of Thiamethoxam from its precursors.
Antibody Cross-Reactivity Data
While several studies have focused on developing highly specific monoclonal and polyclonal antibodies against thiamethoxam, comprehensive quantitative data on the cross-reactivity with its direct precursors is limited in the reviewed literature. However, the existing research consistently demonstrates the high specificity of these antibodies for thiamethoxam, with minimal cross-reactivity to other structurally related neonicotinoid insecticides.
| Compound | Antibody Type | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Thiamethoxam | Monoclonal (4D2) | 0.87 | 100 | [4] |
| Thiamethoxam | Polyclonal | ~9.0 (µg/L) | 100 | [5] |
| Other Neonicotinoids | Monoclonal (4D2) | - | < 1 | [4] |
| Structural Analogues | Polyclonal | - | < 2 | [6][7] |
Note: The table summarizes the sensitivity (IC50) and specificity of different anti-thiamethoxam antibodies as reported in the literature. The cross-reactivity is calculated relative to thiamethoxam (100%).
The development of haptens with spacer arms on the thiazolyl ring of thiamethoxam has been a key strategy to elicit highly specific antisera[5][6][7]. This approach minimizes the exposure of the common structural motifs shared with precursors, thereby reducing the likelihood of generating cross-reactive antibodies.
Experimental Protocols
The following are detailed methodologies for common immunoassays used in the assessment of thiamethoxam.
Indirect Competitive ELISA (ic-ELISA) Protocol
This protocol is adapted from studies developing monoclonal antibodies for thiamethoxam detection[4].
-
Coating: Microtiter plates are coated with a thiamethoxam-protein conjugate (e.g., thiamethoxam-OVA) in a coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
-
Blocking: Unbound sites are blocked by adding a blocking solution (e.g., 1% bovine serum albumin in PBS) and incubating for 1-2 hours at 37°C.
-
Washing: The plates are washed again as in step 2.
-
Competitive Reaction: A mixture of the anti-thiamethoxam antibody and the sample (or standard) is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plates are washed again as in step 2.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added and incubated for 1 hour at 37°C.
-
Washing: The plates are washed again as in step 2.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes at 37°C.
-
Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
Direct Competitive ELISA (dc-ELISA) Protocol
This protocol is based on the development of polyclonal antibodies for thiamethoxam[6][7].
-
Coating: Microtiter plates are coated with the purified anti-thiamethoxam antibody in a coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed four times with PBST.
-
Blocking: Unbound sites are blocked with a blocking solution and incubated for 1 hour at room temperature.
-
Washing: The plates are washed five times with PBST.
-
Competitive Reaction: A mixture of the enzyme-labeled thiamethoxam conjugate (e.g., thiamethoxam-HRP) and the sample (or standard) is added to the wells and incubated.
-
Washing: The plates are washed to remove unbound reagents.
-
Substrate Addition: A substrate solution is added.
-
Stopping Reaction: The reaction is stopped.
-
Measurement: The absorbance is measured.
Logical Relationship of Antibody Cross-Reactivity
The following diagram illustrates the expected cross-reactivity profile of a highly specific anti-thiamethoxam antibody.
Caption: Antibody binding affinity and cross-reactivity.
Conclusion
The development of immunoassays for thiamethoxam has resulted in highly specific antibodies with low cross-reactivity to other neonicotinoids and structural analogues[4][6][7]. While explicit quantitative data on the cross-reactivity with its immediate precursors, 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole, is not extensively documented in the available literature, the hapten design strategies employed in antibody production are intended to minimize such cross-reactivities. Researchers utilizing these immunoassays can have a high degree of confidence in their specificity for thiamethoxam. However, for applications requiring absolute discrimination from its precursors, further validation studies would be recommended.
References
- 1. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of an enzyme-linked immunosorbent assay for the insecticide thiamethoxam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Thiazole Amine Cleanup
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different Solid-Phase Extraction (SPE) cartridges for the cleanup of thiazole amines from complex matrices. The selection of an appropriate SPE sorbent is critical for achieving high recovery and purity of the target analytes, which is essential for accurate downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Thiazole amines, being basic and often polar compounds, require specific retention mechanisms for effective isolation from interfering matrix components. This guide focuses on three common types of SPE sorbents: traditional reversed-phase (C18), polymeric, and mixed-mode cation exchange cartridges. The performance of these cartridges is evaluated based on recovery rates and their ability to minimize matrix effects, with supporting data from studies on structurally similar aromatic and basic compounds.
Performance Comparison of SPE Cartridges
The following table summarizes the expected performance of different SPE cartridges for the cleanup of thiazole amines, based on data from analogous basic and aromatic compounds.
| SPE Cartridge Type | Sorbent Chemistry | Primary Retention Mechanism(s) | Expected Recovery for Thiazole Amines | Matrix Effect Reduction | Key Advantages | Potential Disadvantages |
| Reversed-Phase | Octadecyl-silica (C18) | Hydrophobic (van der Waals) interactions | Moderate to Low | Low to Moderate | Good for non-polar to moderately polar compounds. | Poor retention of very polar amines; potential for silanol interactions causing peak tailing. |
| Polymeric | e.g., Styrene-Divinylbenzene (SDB) | Hydrophobic interactions | Good to High | Moderate to High | pH stable; no silanol interactions; higher surface area and capacity. | May have less selectivity compared to mixed-mode sorbents. |
| Mixed-Mode Cation Exchange (MCX) | e.g., C8 or polymer with sulfonic acid groups | Ion Exchange & Hydrophobic | High to Excellent | High | Highly selective for basic compounds; allows for stringent washing steps to remove interferences. | Requires careful pH control of sample and solvents for optimal performance. |
Experimental Data Summary
The following table presents a summary of recovery data for basic and aromatic amines from various studies, which can be extrapolated to predict the performance for thiazole amines.
| Analyte Class | SPE Cartridge | Matrix | Average Recovery (%) | Reference |
| Basic Pharmaceutical Compounds | Mixed-Mode Cation Exchange (Discovery DSC-MCAX) | Serum | > 95% | [1] |
| Basic Drugs | Mixed-Mode Cation Exchange (MonoSpin C18-CX) | Human Serum | > 80% | [2] |
| Basic Drugs | Reversed-Phase (MonoSpin C18) | Human Serum | 40-70% | [2] |
| Primary Aromatic Amines | Strong Cation Exchange (SCX) | Food Simulant (3% acetic acid) | up to 91% | N/A |
| Aromatic Amines | Cation-Exchange followed by Hydrophobic SPE | Mainstream Cigarette Smoke | 79-109% | [3] |
| Multi-Drug Panel (including basic drugs) | Oasis PRiME MCX | Biological Samples | High and reproducible | [4][5] |
Note: The recovery of polar primary aromatic amines was found to be best on strong cation exchange (SCX) cartridges. For a panel of basic drugs, mixed-mode cation exchange (C18-CX) significantly outperformed a standard C18 reversed-phase cartridge.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible SPE. Below are generic protocols for the different types of SPE cartridges discussed. It is essential to optimize these methods for your specific thiazole amine and matrix.
Reversed-Phase (C18) SPE Protocol
This protocol is suitable for less polar thiazole amines.
-
Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample (adjust pH to > pKa + 2 to ensure the amine is in its neutral form for better retention) at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the thiazole amine with 2 x 1 mL of methanol or acetonitrile.
Polymeric SPE Protocol (e.g., Strata-X)
This protocol is suitable for a broader range of thiazole amine polarities.
-
Conditioning: Condition the cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample (pH adjustment may be necessary) at a flow rate of 1-2 mL/min.
-
Washing: Wash with 3 mL of 5-10% methanol in water to remove interferences. A stronger organic wash may be possible depending on the analyte's retention.
-
Elution: Elute the analyte with 2 x 1 mL of methanol or a more suitable organic solvent.
Mixed-Mode Cation Exchange (MCX) SPE Protocol (e.g., Oasis MCX)
This protocol is ideal for polar and basic thiazole amines, offering high selectivity.
-
Conditioning: Condition the cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample, ensuring the pH is adjusted to < pKa - 2 to protonate the thiazole amine, facilitating strong cation exchange retention.
-
Washing 1 (Polar Interferences): Wash with 3 mL of 0.1 M hydrochloric acid or 2% formic acid in water.
-
Washing 2 (Non-polar Interferences): Wash with 3 mL of methanol to remove hydrophobic interferences. The protonated amine remains bound to the sorbent.
-
Elution: Elute the thiazole amine with 2 x 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, disrupting the ionic interaction and allowing for elution.
Visualizing the SPE Workflow
The following diagrams illustrate the logical steps involved in selecting and performing solid-phase extraction for thiazole amine cleanup.
References
- 1. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 2. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
GC-MS vs. LC-MS/MS: A Comparative Guide for the Analysis of Neonicotinoid Impurities
For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in neonicotinoid insecticides are critical for ensuring product safety and efficacy. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
The choice between GC-MS and LC-MS/MS for neonicotinoid impurity analysis hinges on a variety of factors, including the physicochemical properties of the analytes, the required sensitivity, and the complexity of the sample matrix. While both are powerful techniques, they possess distinct advantages and limitations in this specific application.
At a Glance: Key Differences
| Feature | GC-MS | LC-MS/MS |
| Principle | Separates volatile and thermally stable compounds. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Less suitable for non-volatile or thermally labile neonicotinoids. Often requires derivatization. | Highly suitable for a wide range of neonicotinoids and their impurities, including polar and non-volatile compounds. |
| Sensitivity | Generally lower for neonicotinoids. | Generally higher, often by orders of magnitude. |
| Selectivity | Good, can be improved with MS/MS. | Excellent, particularly with tandem mass spectrometry (MS/MS). |
| Sample Preparation | Can be more complex, often requiring a derivatization step to increase analyte volatility. | Often simpler, utilizing methods like QuEChERS or solid-phase extraction (SPE).[1][2] |
| Matrix Effects | Generally less susceptible to ion suppression. | Can be prone to matrix effects, requiring careful method development and potential use of matrix-matched standards.[3] |
| Cost | Instrumentation can be less expensive. | Instrumentation, particularly tandem MS, can have a higher initial cost. |
Quantitative Performance Data
The following tables summarize typical quantitative performance data for the analysis of neonicotinoid impurities using both GC-MS and LC-MS/MS. It is important to note that these values can vary depending on the specific instrument, method, and matrix.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | GC-MS | LC-MS/MS |
| Neonicotinoid Metabolites (e.g., 6-chloronicotinic acid) | LOD: 0.1 µg/L[4] | - |
| Various Neonicotinoids | - | MDL: 0.0013–0.048 ng/mL, LCMRL: 0.0050–0.17 ng/mL[5] |
| Various Neonicotinoids & Metabolites | - | LOQ: ≤ 0.005 mg kg−1[6] |
| Multiple Pesticide Residues (including Neonicotinoids) | - | LOQ: 0.001, 0.005 or 0.01 mg/kg for 45%, 41% and 14% of pesticides, respectively[7] |
MDL: Method Detection Limit, LCMRL: Lowest Concentration Minimum Reporting Limit
Table 2: Recovery and Precision
| Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-MS (Neonicotinoid Metabolites) | - | < 12.3%[4] |
| LC-MS/MS (Neonicotinoids & Metabolites) | 94.8–99.1% (Accuracy) | 7.4–12.5%[5] |
| LC-MS/MS (Multiple Pesticides) | 70.1–119.6% | < 20%[6] |
| LC-MS/MS (Neonicotinoids in Pollen) | 81-115% | < 20%[8] |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both GC-MS and LC-MS/MS analysis of neonicotinoid impurities.
GC-MS Protocol for Neonicotinoid Metabolites
This protocol is based on the analysis of neonicotinoid metabolites in urine and highlights the necessity of derivatization.[4]
-
Sample Preparation (Hydrolysis and Extraction):
-
Acid hydrolysis of the sample to free conjugated metabolites.
-
Extraction of the metabolites using a solid-phase extraction (SPE) column (e.g., Bond Elute Plexa PCX).
-
Elution of the analytes from the SPE column with methanol.
-
-
Derivatization:
-
Evaporation of the eluate to dryness.
-
Addition of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA-TMCS, 99:1), to increase the volatility of the metabolites.
-
Incubation to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: Splitless injection of the derivatized sample.
-
Oven Temperature Program: A gradient temperature program to separate the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
LC-MS/MS Protocol for Neonicotinoids and Metabolites
This protocol is a generalized procedure based on common practices for analyzing neonicotinoids in various matrices.[1][2][5]
-
Sample Preparation (QuEChERS Method):
-
Extraction: Homogenize the sample and extract with acetonitrile. For liquid samples, a protein precipitation step with acetonitrile may be employed.[5]
-
Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile layer and mix with a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Centrifugation and Filtration: Centrifuge the sample and filter the supernatant before injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is commonly used.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[3]
-
Workflow Comparison
The following diagram illustrates the typical experimental workflows for the analysis of neonicotinoid impurities using GC-MS and LC-MS/MS.
Conclusion
For the comprehensive analysis of neonicotinoid impurities, LC-MS/MS is generally the superior technique. Its ability to analyze a wide range of neonicotinoids and their metabolites without the need for derivatization, coupled with its significantly higher sensitivity, makes it the method of choice for most applications.[9] The technique's primary challenge lies in managing matrix effects, which can be overcome with robust method development and appropriate calibration strategies.
GC-MS remains a valuable tool, particularly for volatile and thermally stable impurities, and can be a more cost-effective option. However, for a comprehensive impurity profile of neonicotinoids, the limitations imposed by the volatility and thermal stability of the analytes, often necessitating a cumbersome derivatization step, make it less suitable than LC-MS/MS. The choice of technique will ultimately depend on the specific analytical requirements, the available instrumentation, and the chemical nature of the impurities of interest.
References
- 1. researchtrends.net [researchtrends.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in Bat Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of neonicotinoid metabolites in human urine using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of neonicotinoids and 199 other pesticide residues in honey by liquid and gas chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Safety Operating Guide
Essential Guide for the Safe Disposal of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
For Immediate Release: This document provides crucial safety and logistical guidance for the proper disposal of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine, a chemical compound utilized by researchers, scientists, and professionals in drug development. Adherence to these procedural guidelines is paramount for ensuring laboratory safety, regulatory compliance, and environmental protection.
This compound and similar thiazole derivatives are classified as hazardous materials. Improper disposal can lead to significant health risks and environmental contamination. This guide outlines the necessary steps for the safe handling and disposal of this compound in accordance with general protocols for hazardous chemical waste.
Disclaimer and Data Validity
The following information provides general guidance for the proper disposal of this compound. A specific Safety Data Sheet (SDS) for this compound could not be located in the available resources. Therefore, the hazard information presented is based on the general properties of analogous thiazole derivatives and chlorinated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and a certified environmental management company for definitive disposal procedures that comply with all federal, state, and local regulations. The information provided in this document is intended for Research Use Only (RUO).
Key Hazard Information and Disposal Considerations
The following table summarizes the potential hazards associated with this compound, based on data for similar chemical structures. These considerations are critical for safe handling and disposal.
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity | Likely harmful if swallowed or in contact with skin. | Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). Dispose of as hazardous waste. |
| Skin Corrosion/ Irritation | May cause skin irritation or burns. | Wear chemical-resistant gloves, protective clothing, and eye/face protection. |
| Eye Damage | May cause serious eye damage. | Wear safety goggles and a face shield. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Do not allow to enter drains or waterways. |
| Chemical Incompatibility | Avoid contact with strong oxidizing agents and strong acids. | Store separately from incompatible materials. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of all personnel and the protection of the environment. This compound must be treated as hazardous waste.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, long-sleeved shirt, and pants are mandatory.
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
Waste Collection
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), must be collected in a designated hazardous waste container.
-
The container must be compatible with the chemical, properly sealed to prevent leaks, and clearly labeled.
Labeling and Storage
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Spill Management
In the event of a spill, immediate and decisive action is necessary to mitigate potential harm.
-
Evacuate: Immediately notify all personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, contain the liquid using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the main spill.
-
Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container. Decontaminate the spill area with an appropriate solvent (e.g., ethanol, acetone) followed by a soap and water wash. All cleaning materials must also be disposed of as
Essential Safety and Logistical Information for Handling (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine. The following procedures are based on safety data sheets for structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[2] A lab coat or chemical-resistant apron.[1] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] A NIOSH/MSHA approved respirator may be required for large quantities or in case of insufficient ventilation.[4] | Minimizes inhalation of vapors or dust. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name and hazard information.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
2. Storage:
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep the container tightly closed when not in use.[3]
-
Ensure the storage area is clearly marked with the appropriate hazard signs.
3. Handling and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Wear the full complement of recommended PPE.
-
Avoid generating dust or aerosols.
-
Use dedicated equipment (spatulas, glassware) for handling this chemical and decontaminate it after use.
4. Spill Response:
-
In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Ventilate the area of the spill.
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of the chemical down the drain.[3]
-
Contaminated packaging should be emptied and disposed of as hazardous waste.[3][6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
